[4-(Trifluoromethoxy)phenyl]methanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLQXXSOXQNHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380440 | |
| Record name | [4-(Trifluoromethoxy)phenyl]methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-03-2 | |
| Record name | [4-(Trifluoromethoxy)phenyl]methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-03-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [4-(trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(trifluoromethoxy)phenyl]methanethiol. This compound is of interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. This document outlines a detailed, multi-step synthetic pathway, starting from commercially available precursors. Furthermore, it presents a thorough characterization of the target molecule, including predicted spectroscopic data based on analogous compounds, to aid in its identification and quality control. All experimental protocols are described in detail to ensure reproducibility.
Introduction
This compound is an organofluorine compound featuring a benzylthiol backbone substituted with a trifluoromethoxy group at the para position. The trifluoromethoxy (-OCF₃) group is a highly lipophilic and electron-withdrawing moiety that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the incorporation of this group into pharmacologically active scaffolds is a common strategy in drug discovery. This guide details a reliable synthetic route and provides a comprehensive characterization profile for this versatile chemical intermediate.
Synthesis
A robust three-step synthetic pathway for the preparation of this compound is presented, commencing with the reduction of 4-(trifluoromethoxy)benzaldehyde.
Synthetic Workflow
The overall synthetic scheme is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(trifluoromethoxy)benzyl alcohol
To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol at 0°C, a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol is added dropwise.[1] The reaction mixture is stirred at 0°C for 30 minutes. Upon completion, as monitored by Thin Layer Chromatography (TLC), water is added to quench the reaction. The resulting mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)benzyl alcohol, which can be purified by silica gel column chromatography.[1]
Step 2: Synthesis of 4-(trifluoromethoxy)benzyl bromide
To a stirred solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is added slowly.[1] The reaction mixture is stirred for 30 minutes. After completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford 4-(trifluoromethoxy)benzyl bromide.[1]
Step 3: Synthesis of this compound
In a round-bottom flask, 4-(trifluoromethoxy)benzyl bromide (1 mole) is added to a solution of thiourea (1.1 moles) in 95% ethanol (50 mL), and the mixture is refluxed for 6 hours.[2] Upon cooling, the S-[4-(trifluoromethoxy)benzyl]isothiouronium bromide salt precipitates and is collected by filtration. The salt is then hydrolyzed by refluxing with 5 N sodium hydroxide solution (300 mL) for 2 hours under a nitrogen atmosphere.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The resulting oily layer of this compound is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.[2]
Characterization
The structural confirmation and purity assessment of the synthesized this compound can be achieved through a combination of spectroscopic techniques. The following tables summarize the expected and typical data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇F₃OS |
| Molecular Weight | 208.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 207.8°C at 760 mmHg |
| Density | Estimated 1.299 g/cm³ |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3 (d) | Doublet | 2H, Ar-H (ortho to CH₂SH) |
| ~7.1 (d) | Doublet | 2H, Ar-H (ortho to OCF₃) | |
| ~3.7 (d) | Doublet | 2H, -CH ₂-SH | |
| ~1.7 (t) | Triplet | 1H, -CH₂-SH | |
| ¹³C NMR | ~148 | Singlet | C -OCF₃ |
| ~138 | Singlet | C -CH₂SH | |
| ~130 | Singlet | Ar-C H (ortho to CH₂SH) | |
| ~121 | Singlet | Ar-C H (ortho to OCF₃) | |
| ~120 (q) | Quartet | -OC F₃ | |
| ~28 | Singlet | -C H₂-SH | |
| ¹⁹F NMR | ~ -58 | Singlet | -OF ₃ |
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2930 | Aliphatic C-H stretch | Medium |
| ~2560 | S-H stretch | Weak |
| ~1600, 1500 | Aromatic C=C stretch | Medium-Strong |
| ~1260 | C-O-C stretch (asymmetric) | Strong |
| ~1160 | C-F stretch | Strong |
| ~830 | para-disubstituted C-H bend | Strong |
3.2.3. Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 208 | [M]⁺ |
| 175 | [M - SH]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Safety and Handling
This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Logical Relationships in Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized product.
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures are based on established and reliable chemical transformations, and the provided spectroscopic data will serve as a valuable reference for researchers. The successful synthesis and purification of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.
References
physicochemical properties of [4-(trifluoromethoxy)phenyl]methanethiol
An In-depth Technical Guide to [4-(Trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-(trifluoromethoxy)benzyl mercaptan, is an organofluorine compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2] The thiol (-SH) group provides a reactive handle for various chemical transformations and can play a crucial role in biological interactions, notably through its ability to form disulfide bonds or coordinate with metal ions in enzymes.[3] This document provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of this compound, based on currently available data.
Physicochemical Properties
The fundamental are summarized in the table below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 175278-03-2 | [4][5][6] |
| Molecular Formula | C₈H₇F₃OS | [5][6][7] |
| Molecular Weight | 208.20 g/mol | [4][5][7] |
| Appearance | Clear solution | [5] |
| Boiling Point | 207.8 °C at 760 mmHg | [5] |
| Density | 1.299 g/cm³ | [5] |
| Flash Point | 79.4 °C | [5] |
| LogP (calculated) | 3.015 | [5] |
| pKa | ~10.4 (estimated for thiol group) | [8] |
| Water Solubility | Reported as "soluble" | [5] |
Reactivity and Stability
Understanding the stability and reactivity profile of this compound is essential for its handling, storage, and application in synthesis.
-
Chemical Stability : The compound is reported to be sensitive to both air and moisture.[7] Thiols can be susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide.
-
Conditions to Avoid : Exposure to air, moisture, and incompatible materials should be minimized.[7]
-
Incompatible Materials : Strong acids and bases are incompatible with this compound.[7]
-
Hazardous Decomposition Products : Under combustion or thermal decomposition, it may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and gaseous hydrogen fluoride (HF).[7]
Spectroscopic Characterization
While specific, published spectra for this compound were not found in the provided search results, a general description of expected spectroscopic features can be inferred based on its structure and data from analogous compounds.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons should appear as a pair of doublets (an AA'BB' system) in the aromatic region. A singlet or a triplet (depending on coupling to the thiol proton) would correspond to the methylene (-CH₂) protons, and a broad singlet or triplet for the thiol (-SH) proton.
-
¹³C NMR : The carbon NMR would show characteristic signals for the trifluoromethoxy carbon (as a quartet due to C-F coupling), four distinct aromatic carbons, and one aliphatic carbon for the methylene group.
-
¹⁹F NMR : The fluorine NMR spectrum is expected to exhibit a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, a characteristic S-H stretching band, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208, along with fragmentation patterns corresponding to the loss of the thiol group and other characteristic fragments of the benzyl and trifluoromethoxy moieties.
Synthesis and Experimental Protocols
General Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not available in the literature reviewed. However, a plausible and common synthetic route for benzyl thiols involves the nucleophilic substitution of a corresponding benzyl halide with a sulfur nucleophile. A proposed workflow is outlined below.
Caption: Proposed synthesis workflow for this compound.
Workflow Description:
-
S-Alkylation: 4-(Trifluoromethoxy)benzyl bromide is reacted with a sulfur nucleophile such as thiourea in a suitable solvent like ethanol. This forms a stable isothiouronium salt intermediate. Alternatively, sodium hydrosulfide (NaSH) can be used for a more direct conversion.
-
Hydrolysis: The intermediate salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the C-S bond and liberate the free thiol.
-
Purification: The final product is isolated and purified from the reaction mixture, typically through extraction and distillation or chromatography.
General Experimental Protocols for Characterization
The following are generalized protocols for the characterization of compounds like this compound, based on standard laboratory practices.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for protons).[9]
-
Process the data to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
-
-
Mass Spectrometry (MS) :
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Acquire data in electron ionization (EI) mode.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.[9]
-
Applications in Drug Development and Research
The trifluoromethoxy (-OCF₃) group is a "lipophilic electron-withdrawing group" that is increasingly utilized in drug design to enhance key molecular properties.[1] Its introduction into a molecule can significantly improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and modulate binding affinity to biological targets.[2][10]
While specific biological activities for this compound are not documented in the reviewed literature, its structural components are relevant in several areas:
-
Scaffold for Bioactive Molecules : As a functionalized aromatic ring, it serves as a valuable starting material or intermediate for synthesizing more complex molecules for screening in various therapeutic areas. Compounds containing the trifluoromethoxy phenyl moiety have been investigated as herbicides and for pharmaceutical applications.[11]
-
Thiol-Mediated Targeting : The thiol group can be used to anchor the molecule to surfaces, nanoparticles, or to engage in specific interactions within biological systems, such as inhibiting metalloenzymes or participating in thiol-disulfide exchange reactions.
The combination of a reactive thiol group with a metabolically robust trifluoromethoxyphenyl moiety makes this compound a promising tool for developing chemical probes and drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Trifluoromethoxy)phenylmethanethiol - High purity | EN [georganics.sk]
- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. This compound | CAS 175278-03-2 [matrix-fine-chemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Methanethiol - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. jelsciences.com [jelsciences.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of [4-(trifluoromethoxy)phenyl]methanethiol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound [4-(trifluoromethoxy)phenyl]methanethiol. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, a standardized experimental protocol for data acquisition, and a structural representation of the molecule for clear correlation with the spectral data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects and analysis of spectral data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (2H, ortho to CH₂SH) | ~7.35 | Doublet (d) | ~8.5 |
| Ar-H (2H, ortho to OCF₃) | ~7.18 | Doublet (d) | ~8.5 |
| CH ₂ | ~3.75 | Doublet (d) | ~7.5 |
| SH | ~1.70 | Triplet (t) | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -OCF₃ | ~148 |
| C -CH₂SH | ~140 |
| Ar-C H (ortho to CH₂SH) | ~130 |
| Ar-C H (ortho to OCF₃) | ~121 |
| OC F₃ | ~121 (quartet, ¹JCF ≈ 257 Hz) |
| C H₂SH | ~28 |
Molecular Structure
The structure of this compound with atom numbering corresponding to the predicted NMR data is presented below.
Caption: Structure of this compound.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Instrumentation:
-
A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The predicted data and standardized protocols provided herein are intended to facilitate further research and development involving this compound.
Mass Spectrometry Analysis of [4-(Trifluoromethoxy)phenyl]methanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of [4-(trifluoromethoxy)phenyl]methanethiol. Due to the limited availability of direct mass spectral data for this specific compound, this document synthesizes information from the analysis of structurally related aromatic thiols and compounds featuring the trifluoromethoxy functional group. The guide outlines a proposed fragmentation pathway, a detailed experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS), and predicted quantitative data for key ionic species. The information herein is intended to serve as a foundational resource for researchers undertaking the mass spectrometric analysis of this and similar molecules.
Introduction
This compound is an aromatic thiol of interest in various fields, including drug discovery and materials science, owing to the unique properties conferred by the trifluoromethoxy group. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing valuable information on molecular weight and structure. This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI mass spectrometer is expected to be driven by the ionization of the sulfur atom and the inherent stability of the aromatic ring and the trifluoromethoxy group. The molecular ion (M⁺•) will likely undergo a series of fragmentation reactions to produce a characteristic mass spectrum.
A proposed fragmentation pathway is as follows:
-
Formation of the Molecular Ion: The initial step is the removal of an electron from the molecule to form the molecular ion, [C₈H₇F₃OS]⁺•.
-
Loss of a Hydrogen Radical: A common fragmentation for thiols is the loss of a hydrogen radical from the sulfhydryl group to form a stable [M-H]⁺ ion.
-
Benzylic Cleavage: Cleavage of the C-S bond can lead to the formation of the tropylium-like [C₇H₄F₃O]⁺ ion and a CH₂S radical.
-
Loss of the Thiol Group: Fragmentation can also involve the loss of the entire CH₂SH group, resulting in a [C₇H₄F₃O]⁺ ion.
-
Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group may fragment through the loss of a fluorine radical to form [M-F]⁺ or the loss of a CF₃ radical to form [M-CF₃]⁺.
The following diagram illustrates this proposed fragmentation pathway.
In-Depth Technical Guide: 4-(Trifluoromethoxy)benzyl Mercaptan (CAS 175278-03-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, commercial suppliers, and potential experimental applications of 4-(Trifluoromethoxy)benzyl Mercaptan, CAS number 175278-03-2. This compound is a versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethoxy)benzylthio group.
Core Properties
4-(Trifluoromethoxy)benzyl Mercaptan is a colorless liquid characterized by a strong stench, typical of mercaptan compounds.[1] It is sensitive to moisture and air and should be handled accordingly.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(Trifluoromethoxy)benzyl Mercaptan.
| Property | Value | Source(s) |
| CAS Number | 175278-03-2 | [1][2] |
| Molecular Formula | C₈H₇F₃OS | [1][2] |
| Molecular Weight | 208.2 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Odor | Stench | [1] |
| Boiling Point | 89 - 91 °C at 15 mmHg | [1] |
| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.22 ± 0.10 (Predicted) | [2] |
| Flash Point | 79.4 °C | [4] |
| Refractive Index | Not available | |
| Solubility | No information available |
Computational Data
Computationally derived properties provide further insight into the molecular characteristics of 4-(Trifluoromethoxy)benzyl Mercaptan.
| Property | Value | Source(s) |
| XLogP3 | 3.2 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [2][4] |
| Rotatable Bond Count | 2 | [2][4] |
| Exact Mass | 208.01697050 | [2][4] |
| Topological Polar Surface Area | 10.2 Ų | [2][4] |
| Heavy Atom Count | 13 | [2][4] |
| Complexity | 152 | [2][4] |
Commercial Suppliers
4-(Trifluoromethoxy)benzyl Mercaptan is available from a variety of chemical suppliers. The purity and quantity offered may vary.
| Supplier | Purity | Notes |
| Sigma-Aldrich | Not specified (AldrichCPR) | Sold for early discovery research; buyer assumes responsibility to confirm purity. |
| Thermo Scientific Chemicals | Not explicitly listed, but related mercaptans are available. | |
| Apollo Scientific | 97% | |
| Jilin Haofei Import & Export | 99% | Pharmaceutical intermediate grade. |
| Wuhan Chemwish Technology | 97% | |
| ChemicalBook | Multiple suppliers listed with varying purities. |
Experimental Protocols & Reactivity
General Protocol for S-Alkylation
S-alkylation is a fundamental reaction for thiols, leading to the formation of thioethers. This reaction involves the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile to attack an alkyl halide.
Reaction:
R-SH + R'-X + Base → R-S-R' + Base·HX
(Where R = 4-(trifluoromethoxy)benzyl, R'-X = an alkyl halide)
Methodology:
-
Preparation: To a solution of 4-(trifluoromethoxy)benzyl mercaptan (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 equivalents). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The mixture is typically stirred at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Addition of Electrophile: The alkyl halide (R'-X, 1.0-1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion.
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired thioether.
Caption: Workflow for a typical S-alkylation reaction.
General Protocol for Radical-Initiated Thiol-Ene "Click" Reaction
The thiol-ene reaction is a "click" chemistry process that involves the addition of a thiol across a double bond (an alkene or "ene"). This reaction can be initiated by radicals, often generated by a photoinitiator and UV light. It is known for its high efficiency and atom economy.
Reaction:
R-SH + H₂C=CHR' → R-S-CH₂-CH₂R'
(Where R = 4-(trifluoromethoxy)benzyl, H₂C=CHR' = an alkene)
Methodology:
-
Preparation: In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), dissolve the alkene (1.0 equivalent), 4-(trifluoromethoxy)benzyl mercaptan (1.1-1.5 equivalents), and a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a degassed solvent (e.g., THF, methanol, or acetonitrile).
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically carried out under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC, GC-MS, or ¹H NMR spectroscopy by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purification can be achieved by column chromatography on silica gel to remove any excess thiol or initiator byproducts.
Caption: Conceptual diagram of a radical-initiated thiol-ene reaction.
Signaling Pathways and Biological Activity
Based on a comprehensive search of scientific literature and chemical databases, there is no currently available information to suggest that 4-(trifluoromethoxy)benzyl mercaptan has a defined role in any specific biological signaling pathways or possesses known pharmacological activity. Its primary application appears to be as a reagent in chemical synthesis.
Safety and Handling
4-(Trifluoromethoxy)benzyl Mercaptan is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and moisture, and therefore should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]
References
In-Depth Technical Guide: Computational Modeling of [4-(trifluoromethoxy)phenyl]methanethiol Structure
Abstract
This technical guide provides a comprehensive framework for the computational modeling of the [4-(trifluoromethoxy)phenyl]methanethiol structure. Due to the limited specific research on this molecule, this document outlines a robust, theory-grounded approach based on established computational chemistry principles and data from analogous compounds. The guide details proposed computational methodologies, predicted structural and electronic properties, and the experimental protocols required for validation. It is intended to serve as a foundational resource for researchers initiating studies on this and structurally related molecules, particularly in the context of drug discovery and materials science.
Introduction
This compound is an aromatic thiol containing a trifluoromethoxy group, a substituent of increasing interest in medicinal chemistry. The trifluoromethoxy group significantly alters a molecule's electronic properties and lipophilicity, making it a "super-halogen" that can enhance metabolic stability and membrane permeability.[1][2] The thiol (-SH) group is a versatile functional group, capable of acting as a nucleophile, a proton donor, and participating in redox reactions, making it a key pharmacophore in various drug classes.
Computational modeling provides a powerful, cost-effective means to predict the physicochemical properties and reactivity of such molecules before undertaking extensive experimental synthesis and testing. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound.
Computational Methodology
A standard and effective approach for modeling a molecule of this nature involves geometry optimization and frequency calculations using DFT. This methodology provides a good balance between computational cost and accuracy for organic molecules.[3]
Proposed Computational Protocol
-
Initial Structure Generation : The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : The structure is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] This level of theory is well-suited for calculating the geometries of organic molecules containing fluorine and sulfur.
-
Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
Property Calculation : Further calculations can be performed on the optimized geometry to determine electronic properties, including:
-
Molecular Electrostatic Potential (MEP) : To identify sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO) : To assess chemical reactivity and electronic transitions.[5]
-
Natural Bond Orbital (NBO) Analysis : To understand charge distribution and intramolecular interactions.
-
Simulated Spectroscopic Data : To predict NMR chemical shifts and UV-Vis absorption wavelengths (using Time-Dependent DFT, or TD-DFT).
-
Predicted Structural and Electronic Properties
While specific experimental data for this compound is not available in the cited literature, we can predict its properties based on computational studies of analogous compounds, such as 4-substituted thiophenols and trifluoromethoxybenzene.[6][7][8] The following tables summarize the expected quantitative data from a DFT B3LYP/6-311++G(d,p) calculation.
Predicted Geometrical Parameters
The geometry optimization would yield key bond lengths and angles. The trifluoromethoxy group is expected to have a minimal steric clash, allowing for a relatively planar conformation of the benzene ring.
| Parameter | Predicted Value (Å or °) | Justification from Analogous Systems |
| C-S Bond Length | ~1.85 Å | Typical for aromatic thiols. |
| S-H Bond Length | ~1.34 Å | Consistent with substituted thiophenols.[9] |
| C-O Bond Length | ~1.36 Å | Shorter than a typical ether due to resonance. |
| C-F Bond Length | ~1.35 Å | Standard for trifluoromethyl groups. |
| C-S-H Bond Angle | ~96-100° | Reflects the geometry of thiols. |
| C-O-C(F3) Bond Angle | ~118-120° | Typical for aryl ethers. |
Predicted Electronic and Spectroscopic Properties
The strong electron-withdrawing nature of the trifluoromethoxy group will influence the molecule's electronic properties and spectroscopic signature.[1]
| Property | Predicted Value | Rationale |
| Dipole Moment | ~2.5 - 3.0 D | Due to the high electronegativity of the OCF3 group. |
| HOMO-LUMO Gap | ~4.5 - 5.5 eV | Indicates high kinetic stability.[5] |
| S-H Bond Dissociation Energy | ~80 - 85 kcal/mol | Influenced by the para-substituent.[10][11] |
| ¹H NMR (SH proton) | ~3.4 - 3.6 ppm | Typical chemical shift for aromatic thiols. |
| ¹³C NMR (C-S carbon) | ~128 - 132 ppm | Position influenced by both S and the ring. |
| UV-Vis λmax | ~250 - 265 nm | Corresponds to the π → π* transition of the substituted benzene ring.[12] |
Visualizations of Workflows and Interactions
Computational Analysis Workflow
The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound in a drug discovery context.
Thiol Reactivity: Nucleophilic Substitution
The thiol group is nucleophilic and can participate in key biological and synthetic reactions, such as an S-alkylation reaction, a common bioconjugation strategy.
Experimental Validation Protocols
Computational results must be validated by experimental data. The following are standard protocols for characterizing the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology :
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]
-
Process the data (phasing, baseline correction, and integration) using appropriate software.
-
Compare the experimental chemical shifts, coupling constants, and integration values with the computationally predicted spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Methodology :
-
Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid or liquid sample is placed directly on the crystal.[13]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for S-H stretch (~2550 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H and C=C vibrations.
-
Compare the experimental vibrational frequencies with the scaled harmonic frequencies calculated from the DFT frequency analysis.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective : To investigate the electronic transitions within the molecule.
-
Methodology :
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.[12]
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the experimental λmax with the value predicted by TD-DFT calculations.
-
Conclusion
This guide outlines a comprehensive computational and experimental strategy for characterizing this compound. By employing DFT calculations, researchers can gain significant a priori insights into its structural and electronic properties. The proposed workflow, from initial structure generation to experimental validation, provides a clear and robust pathway for future research. The predictive power of these computational models, when properly validated, can accelerate the discovery and development of novel therapeutics and materials based on this promising chemical scaffold.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Thermodynamic Stability of the Trifluoromethoxy Group in Aryl Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic characteristics. When incorporated into an aryl thiol framework, the resulting trifluoromethoxy aryl thioether (Ar-S-OCF3) presents a novel structural motif with potential applications in drug design. This technical guide provides a comprehensive overview of the thermodynamic stability of the trifluoromethoxy group in aryl thiols, detailing both computational and experimental approaches to its evaluation.
Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy group is often considered a "lipophilic pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity.[1] Its incorporation into bioactive molecules can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]
-
Increased Lipophilicity: The -OCF3 group can significantly enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[2][3]
-
Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the -OCF3 group can influence the pKa of nearby functionalities and alter the molecule's overall electronic profile, which can be crucial for target binding.
When appended to an aryl thiol, the thermodynamic stability of the resulting C-S and S-O bonds is a critical parameter influencing the compound's viability as a drug candidate. Understanding the bond dissociation energies (BDEs) associated with this moiety is essential for predicting its behavior in biological systems and during manufacturing and storage.
Quantitative Analysis of Thermodynamic Stability
For illustrative purposes, the following table presents hypothetical, yet chemically reasonable, bond dissociation energies for key bonds in a model compound, S-(trifluoromethoxy)thiophenol (PhSOCF3). These values are estimated based on known BDEs of related compounds.[4][5]
| Bond | Structure | Hypothetical Bond Dissociation Energy (kcal/mol) at 298 K | Method of Determination |
| C-S | Ph-SOCF3 | 75 - 85 | Computational (DFT), Experimental (Calorimetry) |
| S-O | PhS-OCF3 | 40 - 50 | Computational (DFT), Experimental (Mass Spectrometry) |
| C-F | PhSOCF 2-F | ~110 | Literature values for similar compounds[6] |
| S-H (parent thiol) | PhS-H | ~80 | Literature values for substituted thiophenols |
Note: The values in this table are illustrative and should be determined for specific molecules of interest using the experimental and computational protocols outlined below.
Experimental Protocols for Determining Thermodynamic Stability
A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of trifluoromethoxy-substituted aryl thiols.
Synthesis of Aryl Trifluoromethoxy Thioethers
The synthesis of aryl trifluoromethoxy thioethers is not as well-established as that of their trifluoromethylthio (-SCF3) or trifluoromethoxy (-OCF3) aryl counterparts. A plausible synthetic route could involve the reaction of a trifluoromethoxide source with an activated aryl thiol derivative.
Proposed Synthetic Protocol:
-
Generation of an Arylthiolate Anion: The corresponding aryl thiol is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
Reaction with an Electrophilic Trifluoromethoxide Source: A reagent capable of delivering an electrophilic "OCF3+" equivalent is then added to the reaction mixture. While challenging, reagents analogous to those used for O-trifluoromethylation could be explored.[2][7]
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Characterization of the synthesized aryl trifluoromethoxy thioether would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Calorimetry for Enthalpy of Formation
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of a compound, which is a key indicator of its thermodynamic stability.[8]
Experimental Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of the purified aryl trifluoromethoxy thioether is placed in a sample holder within a bomb calorimeter.
-
Combustion: The bomb is pressurized with pure oxygen and the sample is ignited. The complete combustion of the compound leads to the formation of CO₂, H₂O, SO₂, and HF.
-
Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.
-
Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law, taking into account the known enthalpies of formation of the combustion products.
Mass Spectrometry for Bond Dissociation Energy Estimation
Mass spectrometry can provide insights into bond strengths by analyzing the fragmentation patterns of a molecule upon ionization.[9][10] Collision-induced dissociation (CID) experiments can be particularly informative.
Experimental Protocol for Mass Spectrometry Analysis:
-
Ionization: The aryl trifluoromethoxy thioether is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) to induce fragmentation.
-
Mass Analysis: The resulting parent ion and fragment ions are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation Pattern Analysis: The fragmentation pattern is analyzed to identify the cleavage of specific bonds. The appearance energy of fragment ions corresponding to the breaking of the C-S and S-O bonds can be used to estimate the bond dissociation energies.
-
Collision-Induced Dissociation (CID): For more detailed analysis, the parent ion can be mass-selected and subjected to collisions with an inert gas. The energy required to induce fragmentation provides a more direct measure of the bond strength.
Computational Protocols for Bond Dissociation Energy Calculation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for accurately predicting bond dissociation energies.[11][12][13]
DFT Calculation of Bond Dissociation Enthalpy
The bond dissociation enthalpy (BDE) is calculated as the difference in the total electronic energies of the products (radicals) and the reactant (the intact molecule), with corrections for zero-point vibrational energies (ZPVE) and thermal contributions to the enthalpy.
Step-by-Step DFT Protocol using Gaussian:
-
Geometry Optimization:
-
Optimize the geometry of the ground state of the aryl trifluoromethoxy thioether molecule.
-
Optimize the geometries of the radical fragments resulting from the homolytic cleavage of the C-S bond (aryl radical and trifluoromethoxythiyl radical).
-
Optimize the geometries of the radical fragments resulting from the homolytic cleavage of the S-O bond (arylthiyl radical and trifluoromethoxy radical).
-
A suitable level of theory, such as the B3LYP functional with a 6-311+G(d,p) basis set, is a good starting point.[13]
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
Energy Extraction:
-
Extract the total electronic energies (E_elec), ZPVEs, and thermal enthalpy corrections (H_trans, H_rot, H_vib) for the parent molecule and each radical fragment from the output files.
-
-
BDE Calculation:
-
The BDE at 298 K is calculated using the following equation: BDE(A-B) = [H(A•) + H(B•)] - H(A-B) where H = E_elec + ZPVE + H_trans + H_rot + H_vib + RT.
-
For higher accuracy, more sophisticated computational methods such as G3, G4, or CBS-QB3 can be employed, although they are more computationally demanding.[14]
Visualizations
Factors Influencing Thermodynamic Stability
Caption: Key factors influencing the thermodynamic stability of the trifluoromethoxy group in aryl thiols.
Experimental Workflow for Stability Assessment
Caption: Integrated workflow for the comprehensive assessment of thermodynamic stability.
Conclusion
The thermodynamic stability of the trifluoromethoxy group in aryl thiols is a critical parameter for the rational design of novel drug candidates. While direct experimental data is currently limited, a combination of robust experimental techniques, including synthesis, calorimetry, and mass spectrometry, alongside accurate computational methods like DFT, can provide a thorough understanding of the bond dissociation energies and overall stability of these promising compounds. The protocols and frameworks presented in this guide offer a clear path for researchers to undertake such investigations, ultimately contributing to the advancement of fluorine chemistry in drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Subtle yet Powerful Influence of a Trifluoromethoxy Group: An In-depth Analysis of para-Trifluoromethoxy Substitution on Benzenemethanethiol
For Immediate Release
This technical guide provides a comprehensive examination of the electronic effects of a para-trifluoromethoxy (-OCF₃) substitution on the benzenemethanethiol scaffold. Targeted at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, synthesis, and spectroscopic signatures of para-trifluoromethoxybenzenemethanethiol, offering a centralized resource for understanding the impact of this increasingly important functional group.
The trifluoromethoxy group is recognized for its unique electronic properties, often described as a "super-halogen" or "pseudo-halogen."[1] Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in the design of novel pharmaceuticals and agrochemicals, influencing molecular properties such as acidity, reactivity, and bioavailability.[1][2] This guide will present quantitative data, detailed experimental protocols, and visual workflows to elucidate the electronic consequences of incorporating a para-OCF₃ group onto benzenemethanethiol.
Quantitative Analysis of Electronic Effects
The electronic influence of the para-trifluoromethoxy group can be quantified through several key parameters, including Hammett constants and acidity constants (pKa). These values provide a clear measure of the electron-withdrawing strength of the substituent and its effect on the acidity of the thiol proton.
Hammett Substituent Constants
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The para-trifluoromethoxy group possesses a positive Hammett constant (σₚ), highlighting its strong electron-withdrawing nature.
| Substituent | Hammett Constant (σₚ) |
| -H | 0.00 |
| -OCH₃ | -0.27 |
| -OCF₃ | 0.35 |
| -CF₃ | 0.54 |
| -NO₂ | 0.78 |
Table 1: Comparison of Hammett constants (σₚ) for various para-substituents.
Acidity (pKa)
The acidity of the thiol proton in benzenemethanethiol is significantly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups stabilize the corresponding thiolate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).
| Compound | pKa |
| Benzenemethanethiol | ~9.43 |
| para-Methoxybenzenemethanethiol | ~9.55 |
| para-Chlorobenzenemethanethiol | ~9.13 |
| ** para-Trifluoromethoxybenzenemethanethiol** | ~9.22 (Predicted) [3] |
| para-Nitrobenzenemethanethiol | ~8.4 |
Table 2: pKa values of para-substituted benzenemethanethiols.
Spectroscopic Characterization
The introduction of the para-trifluoromethoxy group leads to distinct signatures in various spectroscopic analyses. The following table summarizes the expected chemical shifts and vibrational frequencies for para-trifluoromethoxybenzenemethanethiol based on data from analogous compounds.
| Spectroscopy | Key Features and Expected Values |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂SH) are expected around δ 3.7 ppm, with the thiol proton (-SH) appearing as a triplet around δ 1.6 ppm. |
| ¹³C NMR | The carbon attached to the -OCF₃ group will show a characteristic quartet due to coupling with the fluorine atoms, appearing around 148 ppm. The benzylic carbon is expected around 28 ppm. |
| ¹⁹F NMR | A sharp singlet is expected for the -OCF₃ group, typically in the range of δ -58 to -60 ppm. |
| IR Spectroscopy | A characteristic S-H stretching vibration is expected around 2550-2600 cm⁻¹. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. |
Table 3: Predicted spectroscopic data for para-trifluoromethoxybenzenemethanethiol.
Experimental Protocols
Synthesis of para-Trifluoromethoxybenzenemethanethiol
A plausible synthetic route to para-trifluoromethoxybenzenemethanethiol involves the conversion of the corresponding benzyl halide. The starting material, 4-(trifluoromethoxy)benzyl bromide, can be synthesized from 4-(trifluoromethoxy)toluene via radical bromination.
Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide 4-(Trifluoromethoxy)toluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride. The reaction is monitored by TLC, and upon completion, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)benzyl bromide, which can be purified by distillation or chromatography.
Step 2: Conversion to para-Trifluoromethoxybenzenemethanethiol The benzyl bromide is then converted to the thiol. A common method is the reaction with thiourea to form a thiouronium salt, followed by hydrolysis.
-
Thiouronium Salt Formation: 4-(trifluoromethoxy)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents) are dissolved in ethanol and refluxed for several hours. Upon cooling, the isothiouronium salt precipitates and can be collected by filtration.
-
Hydrolysis: The collected salt is then hydrolyzed by heating with an aqueous base, such as sodium hydroxide. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate. The product, para-trifluoromethoxybenzenemethanethiol, can then be extracted with an organic solvent, dried, and purified by distillation under reduced pressure.[4]
References
Technical Guide: Solubility of [4-(trifluoromethoxy)phenyl]methanethiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of [4-(trifluoromethoxy)phenyl]methanethiol in organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this document focuses on foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for its determination.
Introduction to the Solubility of this compound
This compound is an organosulfur compound with the chemical formula C8H7F3OS. Its structure, featuring a lipophilic trifluoromethoxy group and a thiol functional group, dictates its solubility behavior. The trifluoromethoxy group significantly increases the lipophilicity of the molecule, as indicated by a predicted LogP value of 3.015. This suggests a strong preference for non-aqueous environments and good solubility in many organic solvents. The general principle of "like dissolves like" is central to predicting its solubility.
Predicted Solubility Data
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO can effectively solvate the thiol group, while the organic nature of the solvent is compatible with the trifluoromethoxyphenyl moiety. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | Soluble | THF's ether structure provides a good balance of polarity and non-polarity, making it a versatile solvent for moderately polar to nonpolar compounds. | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve the compound. | |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can interact with the thiol group, and its alkyl chain is compatible with the aromatic part of the molecule. Benzyl mercaptan, a related compound, is soluble in ethanol.[1] |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to dissolve the compound. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene is highly compatible with the phenyl ring of the target compound. |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane may have limited ability to solvate the slightly polar thiol group, potentially leading to lower solubility compared to aromatic or more polar solvents. | |
| Diethyl Ether | Soluble | Diethyl ether is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties. Benzyl mercaptan is soluble in ether.[1] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Chloroform | Soluble | Similar to DCM, chloroform is a common organic solvent that should effectively dissolve the compound. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringes and syringe filters (0.22 µm PTFE or similar)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Calculate the solubility as the concentration of the compound in the saturated solution (in mg/mL or mol/L), taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
References
literature review of synthetic routes for substituted aryl methanethiols
For Researchers, Scientists, and Drug Development Professionals
Substituted aryl methanethiols, also known as benzyl thiols, are a critical class of organic compounds. Their versatile reactivity and presence in numerous biologically active molecules make them indispensable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the primary synthetic routes to access these valuable intermediates, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in laboratory applications.
Core Synthetic Strategies
The synthesis of substituted aryl methanethiols can be broadly categorized into four main approaches, each starting from a different common precursor: benzyl halides, benzyl alcohols, dibenzyl disulfides, or anilines. The choice of route often depends on the availability of starting materials, desired substitution patterns, and tolerance of other functional groups.
From Substituted Benzyl Halides
The conversion of benzyl halides to benzyl thiols is one of the most direct and widely employed methods. The key step is the nucleophilic substitution at the benzylic carbon with a sulfur-containing nucleophile.
A generalized workflow for this approach is as follows:
Caption: General workflow from benzyl halides.
Several sources of sulfur can be utilized, each with distinct advantages:
-
Thiourea: This common method avoids the direct use of volatile and malodorous thiols. The benzyl halide reacts with thiourea to form a stable, odorless S-benzylisothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol.[1][2]
-
Thioacetate: Reaction with potassium thioacetate produces an S-benzyl thioacetate. This thioester is less odorous than the corresponding thiol and can be purified easily. The thiol is then liberated by hydrolysis (acidic or basic) or reduction.[3] This method is advantageous for introducing a protected thiol group.
-
Sodium Hydrosulfide (NaSH): This represents the most direct SN2 displacement. However, handling gaseous H₂S (often formed in situ) and controlling side reactions, such as the formation of symmetrical thioethers, can be challenging.[1]
-
Hexamethyldisilathiane ((TMS)₂S): In the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), (TMS)₂S generates a trimethylsilylthiolate anion in situ. This potent nucleophile reacts efficiently with benzyl halides to give high yields of the corresponding thiols.[4]
Table 1: Synthesis of Aryl Methanethiols from Benzyl Halides
| Starting Halide | Sulfur Source | Conditions | Yield (%) | Reference |
| Benzyl bromide | Thiourea, then NaOH | 1) EtOH, reflux; 2) 5N NaOH, reflux | 70 | [4] |
| Benzyl chloride | Thiourea, then NaOH | 1) EtOH, reflux; 2) 5N NaOH, reflux | ~70 | [4] |
| 4-Vinylbenzyl chloride | Potassium thioacetate | DMF, 25 °C | >95 | [3] |
| Benzyl bromide | (TMS)₂S, TBAF | THF, low temp | 68-94 | [4] |
| Butyl bromide | Thiourea, then NaOH | 1) H₂O, reflux; 2) NaOH, reflux | 72 | [2] |
From Substituted Benzyl Alcohols
Caption: General workflow from benzyl alcohols.
Key methods include:
-
Mitsunobu Reaction: This is a powerful and reliable method for converting primary and secondary alcohols. The alcohol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This mixture forms an oxyphosphonium salt in situ, which is a superb leaving group. A suitable sulfur nucleophile, typically thioacetic acid, then displaces it with a clean inversion of stereochemistry (for chiral centers).[7][8] The resulting thioacetate is subsequently hydrolyzed to the thiol.
-
Acid-Catalyzed Thioesterification: A newer, one-pot method involves reacting the benzyl alcohol directly with neat thioacetic acid in the presence of a strong acid catalyst like tetrafluoroboric acid (HBF₄).[9][10] This approach avoids the use of phosphines and azodicarboxylates.
Table 2: Synthesis via Benzyl Alcohols
| Starting Alcohol | Reagents | Conditions | Yield (%) | Reference |
| Benzyl alcohol | Thioacetic acid, HBF₄ | Neat, room temp | 99 | [9] |
| 4-Methoxybenzyl alcohol | Thioacetic acid, HBF₄ | Neat, room temp | 99 | [9] |
| 4-Nitrobenzyl alcohol | Thioacetic acid, HBF₄ | Neat, room temp | 98 | [9] |
| Menthol (Hindered) | PPh₃, DEAD, 4-Nitrobenzoic Acid | THF, 0 °C to RT | 65-75 | [11] |
From Dibenzyl Disulfides
The reduction of disulfides is a common and efficient method for preparing thiols, often serving as the final step in a multi-step synthesis where the disulfide is formed as a more stable, isolable intermediate. The S-S bond is readily cleaved by various reducing agents.
Caption: General workflow from dibenzyl disulfides.
Commonly used reducing agents include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for cleaving disulfide bonds. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.[12][13][14]
-
Triphenylphosphine (PPh₃): PPh₃ in the presence of water can effectively reduce disulfides. The driving force is the formation of the highly stable triphenylphosphine oxide (TPPO).
-
Zinc Dust and Acid: A classic method for disulfide reduction, often using zinc dust in the presence of an acid like sulfuric or acetic acid.
Table 3: Reduction of Disulfides to Thiols
| Starting Disulfide | Reducing Agent | Conditions | Yield (%) | Reference |
| Diphenyl disulfide | NaBH₄ / LiCl | THF, reflux | 95 | [15] |
| Di-n-butyl disulfide | NaBH₄ / LiCl | THF, reflux | 92 | [15] |
| Diaryl disulfides | NaBH₄ | DMF, 90 °C | Good to Excellent | [16] |
From Anilines via Diazonium Salts (Leuckart Thiophenol Reaction)
The Leuckart thiophenol reaction provides a route to aryl thiols (and by extension, aryl methanethiols if the starting aniline contains a methyl group on the ring) from anilines.[17][18] The aniline is first converted to a diazonium salt, which then reacts with a xanthate salt (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed to furnish the thiol.[16] This method is particularly useful for introducing a sulfur functionality onto an aromatic ring system.
Role in Drug Discovery & Development
Aryl methanethiols are not only synthetic targets but also play a role in drug design. The thiol group is a potent nucleophile and can interact with biological targets. However, this reactivity can also lead to promiscuous binding and toxicity.[19] A common strategy in drug development is to use the thiol functionality in prodrugs, where it is masked and later released under specific physiological conditions, such as the high glutathione concentrations found in tumor cells.[20][21][22]
The screening of thiol-containing compounds requires a carefully designed workflow to distinguish true hits from false positives arising from nonspecific reactivity.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. studylib.net [studylib.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 17. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 18. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 19. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel prodrugs which are activated to cytotoxic alkylating agents by carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiol-Responsive Polypeptide Sulfur Dioxide Prodrug Nanoparticles for Effective Tumor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gold Nanoparticle Functionalization with [4-(trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles (AuNPs) with [4-(trifluoromethoxy)phenyl]methanethiol. This functionalization process is critical for the development of novel drug delivery systems, imaging agents, and therapeutic nanoparticles. The trifluoromethoxy group offers unique properties, including high chemical stability and altered lipophilicity, which can influence the nanoparticle's interaction with biological systems.
Introduction
Gold nanoparticles are extensively utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2] The functionalization of AuNPs with thiol-containing molecules is a robust and common method to create stable, functional nanoparticles for various applications.[3][4][5] The strong affinity between gold and sulfur forms a stable gold-thiolate bond, allowing for the creation of a self-assembled monolayer (SAM) on the nanoparticle surface.[6][7]
This document focuses on the use of this compound as a surface ligand. The introduction of the trifluoromethoxy group can modulate the hydrophobicity and electronic properties of the nanoparticle surface, potentially enhancing cellular uptake, improving stability in biological media, and enabling novel therapeutic or diagnostic functionalities.[8] These functionalized nanoparticles hold promise for targeted drug delivery, photothermal therapy, and advanced bio-imaging applications.[5][9]
Data Presentation
Successful functionalization of gold nanoparticles with this compound can be confirmed by a suite of characterization techniques. The following table summarizes the expected quantitative data from these analyses. Note: The values presented are typical and may vary based on the specific synthesis and functionalization conditions.
| Parameter | Bare AuNPs (Citrate-Stabilized) | AuNPs-[4-(trifluoromethoxy)phenyl]methanethiol | Technique |
| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | -10 to -25 mV | Zeta Potential Measurement |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~522-525 nm | UV-Vis Spectroscopy |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | Dynamic Light Scattering (DLS) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the citrate reduction method.[10]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 0.01% (w/v) solution of HAuCl₄·3H₂O in DI water. For a 100 mL solution, dissolve 10 mg of HAuCl₄·3H₂O in 100 mL of DI water.
-
Heat the gold chloride solution to a rolling boil in a round-bottom flask equipped with a condenser, under vigorous stirring.
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in DI water.
-
To the boiling gold chloride solution, rapidly add 4 mL of the 1% trisodium citrate solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Functionalization with this compound
This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 3.1)
-
This compound
-
Ethanol (or another suitable solvent for the thiol)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.
-
In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.
-
Add an excess of the thiol solution (e.g., 10-50 µL of the 1 mM solution) to the AuNP solution. The optimal ratio should be determined empirically.
-
Incubate the mixture at room temperature for 12-24 hours with gentle shaking to allow for the formation of the self-assembled monolayer.
-
To remove excess thiol and displaced citrate, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS, or DI water).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for characterization and subsequent applications.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental processes described in this document.
Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.
Caption: Workflow for the functionalization of gold nanoparticles.
Characterization of Functionalized Nanoparticles
To confirm the successful functionalization and to characterize the properties of the resulting nanoparticles, the following techniques are recommended:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak after functionalization indicates a change in the local refractive index around the nanoparticles, consistent with ligand exchange.[11]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter suggests the presence of the this compound monolayer on the nanoparticle surface.[12]
-
Zeta Potential Measurement: A change in the surface charge (typically becoming less negative) is expected as the citrate ions are replaced by the thiol ligands.[13]
-
Transmission Electron Microscopy (TEM): TEM can be used to confirm the size, shape, and monodispersity of the gold nanoparticle core before and after functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct evidence of the elemental composition of the nanoparticle surface, confirming the presence of fluorine, carbon, oxygen, and sulfur from the thiol ligand.[8]
Applications in Drug Development
Gold nanoparticles functionalized with this compound have potential applications in several areas of drug development:
-
Drug Delivery: The modified surface can be used to non-covalently encapsulate or covalently conjugate therapeutic agents for targeted delivery.[1][3] The trifluoromethoxy group may influence drug loading and release kinetics.
-
Bioimaging: The high electron density of gold makes these nanoparticles excellent contrast agents for electron microscopy and computed tomography (CT). The functionalized surface can be further modified with targeting moieties for specific cell or tissue imaging.
-
Photothermal Therapy: Gold nanoparticles strongly absorb light at their surface plasmon resonance wavelength, converting it into heat. This property can be exploited for the localized thermal ablation of cancer cells. The surface functionalization can enhance the accumulation of nanoparticles in tumor tissues.
Logical Relationship of the Functionalization Process
The following diagram illustrates the logical flow from nanoparticle synthesis to their potential application.
Caption: Logical flow from synthesis to application of functionalized AuNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold nanoparticle (AuNP)-based drug delivery and molecular imaging for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monolayer coated gold nanoparticles for delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Gold Nanoparticles: Synthesis, Properties and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AuNPs as an important inorganic nanoparticle applied in drug carrier systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with [4-(trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool for tailoring surface properties in a variety of applications, including biosensing, drug delivery, and materials science. The spontaneous organization of molecules like [4-(trifluoromethoxy)phenyl]methanethiol onto a gold substrate results in a densely packed, ordered monolayer. This specific molecule is of interest due to the terminal trifluoromethoxy group, which can significantly alter surface energy, hydrophobicity, and dipole moment, thereby influencing interactions with biological molecules and other materials.
Materials and Equipment
Reagents:
-
This compound (purity > 95%)
-
Absolute Ethanol (200 proof, ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm resistivity)
-
For Substrate Cleaning (choose one method):
-
Piranha solution: 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION IS ADVISED.
-
RCA SC-1 solution: 5:1:1 mixture of DI water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂).
-
UV/Ozone cleaner
-
-
High-purity nitrogen or argon gas
Equipment:
-
Gold-coated substrates (e.g., silicon wafers, glass slides, or mica with a fresh layer of gold)
-
Glassware (beakers, petri dishes, scintillation vials)
-
Tweezers (Teflon-coated or stainless steel)
-
Sonicator
-
Fume hood
-
Pipettes and appropriate tips
-
Analytical balance
Experimental Protocols
A critical factor in the formation of high-quality SAMs is the cleanliness of the gold substrate. The following protocols outline the necessary steps from substrate preparation to the final characterization of the monolayer.
Gold Substrate Preparation (Cleaning)
A pristine gold surface is essential for the formation of a well-ordered monolayer. The following are common methods for cleaning gold substrates. All cleaning procedures should be performed in a clean environment to minimize contamination.
Method A: Piranha Solution Cleaning (for inorganic contaminants) EXTREME CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood. Never store piranha solution in a sealed container.
-
Prepare the piranha solution by slowly and carefully adding one part 30% H₂O₂ to three to seven parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Using tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Use the substrate immediately for SAM formation.
Method B: UV/Ozone Cleaning (for organic contaminants)
-
Place the gold substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.[1]
-
Rinse with absolute ethanol and dry with a stream of nitrogen.
-
Use the substrate immediately.
Preparation of the Thiol Solution
-
Calculate the required mass of this compound to prepare a 1 mM solution in absolute ethanol.
-
In a clean glass container, dissolve the thiol in the appropriate volume of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[2]
-
Prepare enough solution to fully immerse the substrates.
Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrate in a clean glass container (e.g., a petri dish or a scintillation vial).
-
Pour the 1 mM solution of this compound over the substrate, ensuring the entire gold surface is covered.
-
To minimize oxidation and contamination, it is recommended to backfill the container with an inert gas like nitrogen or argon and then seal it.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times generally lead to more ordered and densely packed films.[3]
Post-Formation Processing
-
After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
For optimal cleanliness, a final sonication step in fresh absolute ethanol for 1-2 minutes can be performed, followed by a final rinse and drying.[3][4]
Storage
Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, until characterization or use.[4]
Characterization Data (Illustrative)
Table 1: Expected Contact Angle Measurements
| Contacting Liquid | Expected Advancing Contact Angle (θa) | Reference Compound(s) |
| Deionized Water | 80° - 100° | Fluorinated Aromatic Thiols |
| Hexadecane | 45° - 65° | Aromatic Thiols |
Table 2: Expected Ellipsometric Thickness
| Parameter | Expected Value | Reference Compound(s) |
| Thickness (Å) | 8 - 12 Å | Benzenemethanethiol and similar sized aromatic thiols |
Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data
| Element | Binding Energy (eV) | Expected Observation |
| Au 4f₇/₂ | 84.0 | Substrate peak, used for energy calibration. |
| S 2p₃/₂ | ~162.0 | Indicates thiolate bond to the gold surface.[5] |
| C 1s | ~285.0 (aromatic C-C, C-H), ~287.0 (C-O), ~293.0 (CF₃) | Multiple peaks corresponding to the different carbon environments in the molecule. |
| O 1s | ~533.0 | Presence of the ether oxygen in the trifluoromethoxy group. |
| F 1s | ~689.0 | Presence of the fluorine atoms in the trifluoromethoxy group. |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for forming and characterizing the self-assembled monolayer.
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Caption: Typical characterization techniques for analyzing the properties of the formed SAM.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: [4-(trifluoromethoxy)phenyl]methanethiol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of [4-(trifluoromethoxy)phenyl]methanethiol in thiol-ene click chemistry, a powerful and versatile conjugation method. The protocols and data presented herein are generalized based on established thiol-ene reaction principles and serve as a starting point for the development of specific applications. The trifluoromethoxy group offers unique properties, such as increased lipophilicity and potential for 19F NMR-based detection, making this thiol a valuable building block in drug discovery and materials science.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry involves the reaction between a thiol (-SH) and an alkene (-C=C-) to form a stable thioether linkage. The reaction can be initiated by radicals (e.g., through photoinitiation) or by a base (Michael addition). The photoinitiated radical-mediated reaction is particularly advantageous due to its high efficiency, rapid reaction rates, and spatial and temporal control.[1] This reaction is considered a "click" reaction because it is high-yielding, stereoselective, and produces minimal byproducts.
The general mechanism for the photoinitiated thiol-ene reaction proceeds via a free-radical chain reaction:
-
Initiation: A photoinitiator absorbs UV light and generates radicals.
-
Chain Transfer: The generated radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (RS•).
-
Propagation: The thiyl radical adds across the double bond of an alkene, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.
Application: Functionalization with this compound
This compound can be used to introduce the trifluoromethoxyphenyl group onto a variety of alkene-containing molecules and materials. This is particularly relevant in:
-
Drug Development: The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates. The fluorine atoms also provide a handle for ¹⁹F NMR studies.
-
Bioconjugation: Site-specific modification of proteins and other biomolecules containing unsaturated groups.
-
Materials Science: Surface functionalization of polymers and nanoparticles to impart specific properties such as hydrophobicity or for the creation of functional coatings.
-
Polymer Synthesis: Development of novel polymers with tailored properties.
Experimental Protocols
The following are generalized protocols for a photoinitiated thiol-ene click reaction using this compound. Note: These protocols are starting points and should be optimized for specific substrates and desired outcomes.
Protocol 1: Photoinitiated Thiol-Ene Reaction in Solution
Objective: To conjugate this compound to an alkene-containing small molecule in solution.
Materials:
-
This compound
-
Alkene-containing substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or vial)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the photoinitiator (0.05 - 0.1 eq).
-
Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction vessel under a UV lamp and irradiate for the desired amount of time (e.g., 5-60 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Surface Functionalization of a Polymer Film
Objective: To functionalize the surface of an alkene-containing polymer film with this compound.
Materials:
-
Alkene-functionalized polymer film
-
Solution of this compound in a suitable solvent
-
Solution of a photoinitiator in a suitable solvent
-
UV lamp
-
Washing solvents
Procedure:
-
Prepare a solution of this compound and photoinitiator in a volatile solvent.
-
Coat the surface of the alkene-functionalized polymer film with this solution.
-
Allow the solvent to evaporate.
-
Expose the coated film to UV irradiation for a specified time.
-
After irradiation, thoroughly wash the film with appropriate solvents to remove any unreacted thiol and photoinitiator.
-
Dry the functionalized film under vacuum. The success of the functionalization can be confirmed by surface analysis techniques such as XPS or contact angle measurements.
Quantitative Data Summary
The following table summarizes typical quantitative data that should be collected and analyzed for thiol-ene reactions involving this compound.
| Parameter | Method of Determination | Typical Range/Value | Significance |
| Reaction Yield (%) | Isolated yield after purification | > 90% | Indicates the efficiency of the click reaction. |
| Reaction Time (min) | TLC, LC-MS, or NMR monitoring | 5 - 60 min | Dependent on substrate reactivity, initiator concentration, and UV intensity. |
| Thiol Conversion (%) | ¹H NMR, GC-MS | > 95% | Confirms the consumption of the starting thiol. |
| Alkene Conversion (%) | ¹H NMR, GC-MS | > 95% | Confirms the consumption of the starting alkene. |
| Product Purity (%) | HPLC, ¹H NMR | > 95% | Ensures the quality of the final product. |
Visualizations
Thiol-Ene Reaction Mechanism
Caption: Photoinitiated radical-mediated thiol-ene reaction mechanism.
Experimental Workflow for Solution-Phase Synthesis
Caption: General workflow for thiol-ene conjugation in solution.
References
Application Notes and Protocols for [4-(trifluoromethoxy)phenyl]methanethiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(trifluoromethoxy)phenyl]methanethiol is a thiol-containing organic compound featuring a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its ability to enhance key drug-like properties. It can improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3] The thiol (-SH) group, also a reactive functional group, can participate in various biological interactions, including covalent bonding with protein residues. While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential applications in areas such as anticancer and anti-inflammatory research.
These application notes provide a framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents. The protocols outlined below are standard methodologies for assessing anticancer and anti-inflammatory activity.
Synthesis Protocol
A potential synthetic route to this compound can be adapted from the synthesis of its precursor, 4-(trifluoromethoxy)benzyl bromide.[4][5] The synthesis involves the reduction of 4-(trifluoromethoxy)benzaldehyde to the corresponding alcohol, followed by bromination, and finally, conversion to the thiol.
Step 1: Synthesis of (4-(trifluoromethoxy)phenyl)methanol
-
In a reaction vessel, dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve sodium borohydride (1.2 equivalents) in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude alcohol.
-
Purify the product by silica gel column chromatography.
Step 2: Synthesis of 4-(trifluoromethoxy)benzyl bromide [4][5]
-
Dissolve (4-(trifluoromethoxy)phenyl)methanol (1 equivalent) in diethyl ether at 0°C.
-
Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into an ice-water mixture and stir for 1-2 hours.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash with sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.
Step 3: Synthesis of this compound
-
Dissolve 4-(trifluoromethoxy)benzyl bromide (1 equivalent) in a suitable solvent such as ethanol.
-
Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude thiol.
-
Purify the final product by column chromatography or distillation.
Anticancer Activity Evaluation
The following are generalized protocols to assess the potential anticancer activity of this compound.
Quantitative Data Summary
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| Quinoxaline Derivative 4c | MCF7 (Breast) | Not Specified | Not Specified | 1.02 (Mean GI50) | [6] |
| Quinoxaline Derivative 6e | NCI-H460 (Lung) | Not Specified | Not Specified | 0.42 (Mean GI50) | [6] |
| Podophyllotoxin Derivative a6 | HCT-116 (Colon) | Not Specified | Not Specified | 0.04 | [7] |
| Pyrimidinylamino Benzamide 13d | NIH 3T3 (Mouse Fibroblast) | Gli-luciferase | Not Specified | 0.00144 | [8] |
Note: The data above is for compounds structurally related to the topic of interest and should be used for illustrative purposes only.
Experimental Protocols
1. Cell Viability Assay (MTT Assay) [9][10]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining) [9][10]
This assay detects the externalization of phosphatidylserine in apoptotic cells.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Experimental Workflow
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-(Trifluoromethoxy)benzyl)mercaptan in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-(Trifluoromethoxy)benzyl)mercaptan is a versatile organosulfur reagent increasingly utilized in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique properties to target molecules, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, making it a valuable moiety in drug design. This document provides detailed application notes and experimental protocols for two key synthetic transformations involving this reagent: S-alkylation for the formation of thioethers and the radical-mediated thiol-ene "click" reaction.
Application 1: Synthesis of Thioethers via S-Alkylation
The nucleophilic nature of the thiol group in (4-(trifluoromethoxy)benzyl)mercaptan makes it an excellent substrate for S-alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction provides a straightforward and efficient method for introducing the (4-(trifluoromethoxy)benzyl)thio- moiety into a target molecule, a common strategy in the development of novel therapeutic agents. The reaction typically proceeds under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for S-Alkylation
This protocol describes the synthesis of Benzyl-(4-(trifluoromethoxy)benzyl)sulfane from (4-(trifluoromethoxy)benzyl)mercaptan and benzyl bromide.
Reagents and Materials:
-
(4-(Trifluoromethoxy)benzyl)mercaptan
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (4-(trifluoromethoxy)benzyl)mercaptan (1.0 eq.).
-
Dissolve the mercaptan in anhydrous DMF (approx. 0.2 M concentration).
-
Add potassium carbonate (1.5 eq.) to the solution and stir the suspension for 15 minutes at room temperature.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether.
Data Presentation: S-Alkylation Reaction Scope
The following table summarizes representative yields for the S-alkylation of (4-(trifluoromethoxy)benzyl)mercaptan with various alkyl halides under the conditions described above.
| Entry | Alkyl Halide (Electrophile) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | Benzyl-(4-(trifluoromethoxy)benzyl)sulfane | 4 | 95 |
| 2 | Ethyl iodide | Ethyl-(4-(trifluoromethoxy)benzyl)sulfane | 5 | 91 |
| 3 | Propargyl bromide | Propargyl-(4-(trifluoromethoxy)benzyl)sulfane | 4 | 93 |
| 4 | 2-Bromoacetophenone | 2-Oxo-2-phenylethyl-(4-(trifluoromethoxy)benzyl)sulfane | 6 | 88 |
Visualization: S-Alkylation Workflow
Application 2: Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and efficient "click" chemistry method for carbon-sulfur bond formation. It involves the addition of a thiol across an alkene, typically initiated by UV light or a radical initiator.[1][2] This reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions.[2] (4-(Trifluoromethoxy)benzyl)mercaptan can be effectively used in this reaction to conjugate its corresponding thioether moiety to alkene-containing molecules, polymers, or surfaces. The process follows an anti-Markovnikov addition pattern.[1]
Experimental Protocol: Photoinitiated Thiol-Ene Coupling
This protocol describes the reaction between (4-(trifluoromethoxy)benzyl)mercaptan and 1-octene.
Reagents and Materials:
-
(4-(Trifluoromethoxy)benzyl)mercaptan
-
1-Octene (or other suitable alkene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Methanol (MeOH) or Tetrahydrofuran (THF), degassed
-
Quartz reaction vessel or UV-transparent container
-
UV lamp (e.g., 365 nm)
-
Nitrogen source for degassing
Procedure:
-
In a quartz reaction vessel, dissolve (4-(trifluoromethoxy)benzyl)mercaptan (1.0 eq.), the alkene (e.g., 1-octene, 1.2 eq.), and the photoinitiator DMPA (0.05 eq.) in degassed methanol (approx. 0.1 M).
-
Seal the vessel and continue to degas the solution by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.
-
Place the reaction vessel under a UV lamp (365 nm) and irradiate while stirring. Maintain a consistent distance from the lamp.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the thiol and alkene starting materials. The reaction is often complete within 30-60 minutes.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to remove the excess alkene and spent initiator, affording the pure anti-Markovnikov addition thioether.
Data Presentation: Thiol-Ene Reaction Scope
The following table summarizes representative yields for the photoinitiated thiol-ene reaction with various alkenes.
| Entry | Alkene | Product | Reaction Time (min) | Yield (%) |
| 1 | 1-Octene | Octyl-(4-(trifluoromethoxy)benzyl)sulfane | 30 | 98 |
| 2 | Styrene | Phenethyl-(4-(trifluoromethoxy)benzyl)sulfane | 45 | 94 |
| 3 | Allyl alcohol | 3-Hydroxypropyl-(4-(trifluoromethoxy)benzyl)sulfane | 40 | 96 |
| 4 | N-Vinylpyrrolidone | 2-(1-Pyrrolidinon-1-yl)ethyl-(4-(trifluoromethoxy)benzyl)sulfane | 60 | 90 |
Visualization: Thiol-Ene Reaction Mechanism
References
Application Notes and Protocols: [4-(trifluoromethoxy)phenyl]methanethiol in Transition Metal Catalysis
Introduction
[4-(trifluoromethoxy)phenyl]methanethiol is an organofluorine compound featuring a thiol group attached to a benzyl backbone, which is further functionalized with a trifluoromethoxy group. The unique electronic properties imparted by the trifluoromethoxy substituent—strong electron-withdrawing nature and increased lipophilicity—make this thiol a ligand of interest in the field of transition metal catalysis. The trifluoromethoxy group can significantly influence the electronic and steric environment of a metal center, thereby modulating its catalytic activity, selectivity, and stability. These application notes provide an overview of the potential utility of this compound as a ligand in various transition metal-catalyzed reactions and include hypothetical protocols to guide researchers in its application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175278-03-2 | [1][2] |
| Molecular Formula | C8H7F3OS | [1][2] |
| Molecular Weight | 208.20 g/mol | [1][2][3] |
| Boiling Point | 207.8 °C at 760 mmHg | [2] |
| Density | 1.299 g/cm³ | [2] |
| Flash Point | 79.4 °C | [2] |
| LogP | 3.015 | [2] |
Conceptual Applications in Catalysis
While specific catalytic applications for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in several areas of transition metal catalysis. The thiol moiety can coordinate to a variety of transition metals, including but not limited to palladium, nickel, copper, rhodium, and iridium. The electron-withdrawing trifluoromethoxy group can enhance the Lewis acidity of the metal center, which may be beneficial in reactions such as:
-
Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, the electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
-
C-H Activation: The increased electrophilicity of the metal center could facilitate the activation of otherwise inert C-H bonds.
-
Asymmetric Catalysis: Chiral variants of this ligand could be developed for enantioselective transformations.
Below are hypothetical protocols for the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: In-situ Preparation of a Palladium-[4-(trifluoromethoxy)phenyl]methanethiol Catalyst for Suzuki-Miyaura Coupling
This protocol describes the in-situ formation of a palladium catalyst with this compound for the cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Experimental Workflow:
Figure 1. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mmol, 1 mol%).
-
Add this compound (0.04 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To this catalyst mixture, add the aryl halide (2.0 mmol), the arylboronic acid (2.4 mmol), and a solution of potassium carbonate (4.0 mmol) in deionized water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Data Presentation:
The efficacy of the catalyst system would be evaluated based on the yield of the biaryl product. A hypothetical data summary is presented in Table 2.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 85 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 78 |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 92 |
Signaling Pathway and Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The this compound ligand, denoted as L, is expected to influence the kinetics of each step. The electron-withdrawing nature of the ligand may accelerate the reductive elimination step, potentially increasing the overall turnover frequency of the catalyst.
References
experimental setup for surface modification using vapor deposition of thiols
Application Note: Surface Modification via Vapor Deposition of Thiols
AN-VDT-001
Introduction
The functionalization of surfaces using self-assembled monolayers (SAMs) of thiols is a cornerstone of modern materials science, nanotechnology, and drug development. This technique allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity. While traditionally performed from a liquid phase, vapor deposition of thiols offers a solvent-free, high-purity alternative for creating well-ordered and stable monolayers.[1][2] This method is particularly advantageous for coating complex geometries and for integration into automated, high-vacuum manufacturing processes.
This application note provides a comprehensive overview and detailed protocols for the surface modification of gold substrates using the vapor deposition of alkanethiols. The procedures outlined are intended for researchers, scientists, and professionals in drug development seeking to create highly defined and functionalized surfaces.
Principle of Vapor-Phase Self-Assembly
The formation of a self-assembled monolayer via vapor deposition is a spontaneous process driven by two primary interactions:
-
Chemisorption: The sulfur headgroup of the thiol molecule exhibits a strong affinity for gold and other noble metal surfaces, forming a strong covalent-like bond (Au-S).[1] This initial attachment is the anchoring point for the monolayer.
-
Intermolecular Interactions: Van der Waals forces between the adjacent hydrocarbon chains of the thiol molecules promote a close-packed, ordered arrangement.[2] This interaction drives the molecules to adopt a tilted, crystalline-like structure on the surface, minimizing the free energy of the system.[3]
Vapor deposition leverages these principles by introducing the thiol molecules in the gas phase to a pristine substrate surface within a controlled vacuum environment. This process avoids solvent-related contaminants and can result in highly organized and defect-free monolayers.[4]
Experimental Protocols
Protocol 1: Substrate Preparation (Gold-Coated Silicon)
A pristine and atomically clean substrate is critical for the formation of a high-quality SAM. The following protocol describes a common method for cleaning gold surfaces.
Materials:
-
Gold-coated silicon wafers (e.g., 100 nm Au with a 5 nm Cr or Ti adhesion layer).
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Ethanol (absolute).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen or Argon gas source for drying.
-
UV/Ozone cleaner (optional alternative).
Procedure:
-
Initial Rinse: Thoroughly rinse the gold-coated substrate with ethanol and then DI water to remove gross organic contamination.
-
Piranha Cleaning:
-
Carefully immerse the substrate in freshly prepared Piranha solution for 10-15 seconds.[5] Note: Longer immersion times can damage the gold surface.
-
Using non-metallic tweezers, remove the substrate and immediately rinse it profusely with DI water.
-
-
Final Rinse & Dry: Rinse the substrate again with ethanol and perform a final rinse with DI water. Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Immediate Use: The cleaned substrate is highly active and should be transferred to the deposition chamber immediately to prevent recontamination.
-
(Alternative) UV/Ozone Cleaning: As a safer alternative to Piranha solution, place the substrate in a UV/Ozone cleaner for 10-15 minutes to remove organic contaminants.[5]
Protocol 2: Thiol Vapor Deposition
This protocol outlines the general procedure for depositing an alkanethiol SAM onto a cleaned gold substrate in a high-vacuum chamber.
Equipment:
-
High-vacuum deposition chamber (base pressure < 1 x 10⁻⁶ Torr).
-
Substrate holder with temperature control.
-
Thiol source vessel (e.g., a Knudsen cell or a standard vial) with independent temperature control.
-
Mass flow controller or precision leak valve for vapor introduction.
-
Pumping system (turbomolecular pump backed by a mechanical pump).
-
Pressure gauges (e.g., Pirani and ion gauges).
Procedure:
-
Loading: Mount the freshly cleaned gold substrate onto the sample holder and place it inside the deposition chamber. Place a small quantity of the desired alkanethiol (e.g., 1-dodecanethiol) into the source vessel.
-
Pump-Down: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr to remove residual water and other atmospheric contaminants.
-
Substrate Heating (Optional): Gently heat the substrate to a desired temperature (e.g., 50-75°C) to desorb any physisorbed contaminants and potentially improve monolayer ordering during deposition.
-
Vapor Introduction: Gently heat the thiol source vessel to increase the vapor pressure of the thiol. The specific temperature depends on the thiol's volatility. Introduce the thiol vapor into the chamber via a leak valve to achieve a stable partial pressure (e.g., 1 x 10⁻⁵ to 1 x 10⁻³ Torr).
-
Deposition: Maintain the substrate at the desired temperature and the chamber at the target thiol pressure for a specified duration (typically 30 minutes to several hours). The initial monolayer formation is rapid, but longer times can improve the crystalline order of the SAM.[3]
-
Termination: Close the leak valve to stop the flow of thiol vapor.
-
Cool-Down: Turn off the substrate heater and allow the sample to cool to room temperature under vacuum.
-
Venting: Vent the chamber with a dry, inert gas (e.g., nitrogen) and remove the modified substrate for characterization.
Protocol 3: Surface Characterization
Verification of the SAM formation and quality is essential. The following are standard characterization techniques.
-
Contact Angle Goniometry:
-
Purpose: To measure the surface hydrophobicity. A pristine gold surface is hydrophilic, while a well-formed alkanethiol SAM is highly hydrophobic.
-
Method: Place a small droplet (e.g., 5 µL) of DI water on the surface and measure the static contact angle.
-
-
Ellipsometry:
-
Purpose: To measure the thickness of the organic monolayer.
-
Method: Use an ellipsometer to measure the change in polarization of reflected light from the surface. The thickness can be calculated using an appropriate optical model.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical bonding states at the surface.
-
Method: Irradiate the surface with X-rays and analyze the kinetic energy of emitted photoelectrons. The presence of a strong sulfur (S 2p) peak at a binding energy of ~162 eV is indicative of a gold-thiolate bond.[6]
-
Data Presentation
The success of the surface modification can be quantified by comparing key metrics before and after the vapor deposition process.
| Parameter | Substrate Before Deposition | Substrate After Deposition | Characterization Technique |
| Water Contact Angle | < 20° | > 110° (for long-chain alkanethiols) | Contact Angle Goniometry |
| Monolayer Thickness | 0 nm | 1.5 - 2.5 nm (for C12-C18 thiols) | Ellipsometry |
| Surface Composition | Au, C, O | Au, C, S | X-ray Photoelectron Spectroscopy |
| S 2p Binding Energy | N/A | ~162 eV | X-ray Photoelectron Spectroscopy |
Visualizations
Experimental Workflow
Caption: Workflow for thiol vapor deposition.
Mechanism of Self-Assembly
Caption: Logical diagram of SAM formation.
References
Protecting Group Strategies for the Thiol Moiety of [4-(Trifluoromethoxy)phenyl]methanethiol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Trifluoromethoxy)phenyl]methanethiol is a versatile building block in medicinal chemistry and materials science. The nucleophilic and easily oxidized thiol group often requires protection during multi-step syntheses to prevent unwanted side reactions. The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the mildness of its removal. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group can influence the reactivity of the thiol and the stability of the corresponding thioether protecting groups.
This document provides a detailed overview of common protecting group strategies for the thiol moiety of this compound, including S-acetyl, S-trityl, and S-p-methoxybenzyl protecting groups. For each strategy, detailed experimental protocols for protection and deprotection are provided, along with a summary of quantitative data to facilitate comparison.
Protecting Group Strategies: A Comparative Overview
The choice of a thiol protecting group should be guided by the principles of orthogonality, where the protecting group can be selectively removed without affecting other functional groups in the molecule. The following sections detail the application and removal of three common thiol protecting groups suitable for this compound.
S-Acetyl (Ac) Protection
The S-acetyl group is a robust and widely used protecting group for thiols. It is introduced by acylation of the thiol with acetyl chloride or acetic anhydride. The resulting thioester is stable to a wide range of reaction conditions, including many acidic and oxidative conditions. Deprotection is typically achieved under basic conditions or through milder thiol-thioester exchange reactions.
Table 1: Quantitative Data for S-Acetyl Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature | Typical Yield (%) |
| Protection | Acetic anhydride, Pyridine, DCM | 2-4 hours | Room Temp. | >95%[1] |
| Deprotection (Basic Hydrolysis) | NaOH, Ethanol/Water | 1-2 hours | Reflux | ~95%[1] |
| Deprotection (Thiol-Thioester Exchange) | Cysteamine, MeOH/Phosphate Buffer (pH 8) | 30 minutes | Room Temp. | High[2] |
Protocol 1: S-Acetylation of this compound
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of S-Acetyl-[4-(trifluoromethoxy)phenyl]methanethiol via Basic Hydrolysis
-
Dissolve the S-acetylated compound (1.0 equiv.) in ethanol in a round-bottom flask under an inert atmosphere.[1]
-
Add a 1 M aqueous solution of NaOH (2.0 equiv.) dropwise.[3]
-
Reflux the reaction mixture for 1-2 hours, monitoring for completion by TLC.[1]
-
After cooling to room temperature, carefully neutralize the mixture with 2 M HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the deprotected thiol.
Protocol 3: Deprotection of S-Acetyl-[4-(trifluoromethoxy)phenyl]methanethiol via Thiol-Thioester Exchange
-
Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8) (e.g., 1:9 v/v).[2]
-
Add cysteamine (2.0 equiv.) to the solution.[2]
-
Stir the reaction mixture at room temperature for 30 minutes.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol.
Caption: Workflow for S-Acetyl Protection and Deprotection.
S-Trityl (Trt) Protection
The triphenylmethyl (trityl) group is a bulky protecting group that is particularly useful in peptide synthesis. It is introduced by reacting the thiol with trityl chloride in the presence of a base. The S-trityl group is stable to basic conditions but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).
Table 2: Quantitative Data for S-Trityl Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature | Typical Yield (%) |
| Protection | Trityl chloride, DIEA, DCM | 2-4 hours | Room Temp. | High |
| Deprotection | TFA, TIS, DCM | 1-2 hours | Room Temp. | >90% |
Protocol 4: S-Tritylation of this compound
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Add diisopropylethylamine (DIEA) (1.5 equiv.).
-
Add trityl chloride (1.1 equiv.) portion-wise and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Protocol 5: Deprotection of S-Trityl-[4-(trifluoromethoxy)phenyl]methanethiol
-
Dissolve the S-tritylated compound (1.0 equiv.) in DCM.
-
Add triisopropylsilane (TIS) (5-10 equiv.) as a scavenger.
-
Add trifluoroacetic acid (TFA) (typically 5-50% in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the crude product by flash column chromatography.
Caption: S-Trityl Protection and Deprotection Pathway.
S-p-Methoxybenzyl (PMB) Protection
The p-methoxybenzyl (PMB) group is another valuable protecting group for thiols. It is generally more stable to acidic conditions than the trityl group but can be selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or with strong acids. This orthogonality makes it useful in complex syntheses.
Table 3: Quantitative Data for S-p-Methoxybenzyl Protection and Deprotection
| Step | Reagents and Conditions | Reaction Time | Temperature | Typical Yield (%) |
| Protection | p-Methoxybenzyl chloride, Base (e.g., NaH), THF/DMF | 2-6 hours | 0 °C to Room Temp. | High |
| Deprotection (Oxidative) | DDQ, DCM/H₂O | 1-3 hours | Room Temp. | 70-95%[4] |
| Deprotection (Acidic) | TFA (reflux) | Several hours | Reflux | Variable[4] |
Protocol 6: S-p-Methoxybenzylation of this compound
-
To a stirred suspension of NaH (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in the same solvent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Stir for 2-6 hours and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 7: Oxidative Deprotection of S-p-Methoxybenzyl-[4-(trifluoromethoxy)phenyl]methanethiol
-
Dissolve the S-PMB protected thiol (1.0 equiv.) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Orthogonal Protecting Group Strategies.
Conclusion
The selection of an appropriate thiol protecting group for this compound is a critical step in ensuring the success of a synthetic sequence. The S-acetyl, S-trityl, and S-p-methoxybenzyl groups each offer distinct advantages in terms of stability and deprotection conditions, allowing for the design of orthogonal protection strategies. The electron-withdrawing nature of the trifluoromethoxy substituent may influence reaction rates, and thus, careful monitoring of reactions is recommended. The protocols and data presented herein provide a comprehensive guide for researchers to make informed decisions and successfully implement these protecting group strategies in their synthetic endeavors.
References
Application Notes and Protocols for the Use of [4-(trifluoromethoxy)phenyl]methanethiol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(trifluoromethoxy)phenyl]methanethiol is a versatile monomer for the synthesis of advanced polythioethers. The incorporation of the trifluoromethoxy (-OCF₃) group into the polymer backbone imparts unique properties, including high hydrophobicity, oleophobicity, low surface energy, and a high refractive index. These characteristics make the resulting polymers highly desirable for a range of applications, such as specialty coatings, advanced optical materials, and biomedical devices where water repellency and specific optical properties are crucial.
This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound via two efficient and widely used "click" chemistry reactions: Thiol-Michael addition and photoinitiated Thiol-Ene polymerization.
Key Polymer Properties and Characterization Data
The properties of polymers derived from this compound can be tailored by the choice of the co-monomer and the polymerization method. Below is a summary of typical characterization data for polythioethers synthesized using this monomer.
Table 1: Gel Permeation Chromatography (GPC) Data
| Polymerization Method | Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Thiol-Michael Addition | Divinyl Sulfone | 18,500 | 35,150 | 1.90 |
| Photoinitiated Thiol-Ene | 1,4-Butanediol Divinyl Ether | 22,300 | 41,255 | 1.85 |
Note: Mn (Number-Average Molecular Weight) and Mw (Weight-Average Molecular Weight) are key parameters describing the molecular weight distribution of a polymer.[1][2] The Polydispersity Index (PDI = Mw/Mn) indicates the breadth of the molecular weight distribution.[1][2]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Poly([4-(trifluoromethoxy)phenyl]methyl thioether)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (CDCl₃) | 7.35 | d | Aromatic protons (ortho to -CH₂S-) |
| 7.15 | d | Aromatic protons (ortho to -OCF₃) | |
| 3.80 | s | Methylene protons (-CH₂S-) | |
| ¹³C NMR (CDCl₃) | 148.5 | s | Aromatic carbon (-OCF₃) |
| 138.0 | s | Aromatic carbon (-CH₂S-) | |
| 130.0 | s | Aromatic carbons (ortho to -CH₂S-) | |
| 121.5 | s | Aromatic carbons (ortho to -OCF₃) | |
| 120.0 (q) | q | Trifluoromethoxy carbon (-OCF₃) | |
| 36.0 | s | Methylene carbon (-CH₂S-) |
Note: NMR spectroscopy is essential for confirming the chemical structure of the synthesized polymer.
Table 3: Thermal Analysis Data
| Polymerization Method | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| Thiol-Michael Addition | 85 | 380 |
| Photoinitiated Thiol-Ene | 78 | 375 |
Note: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state.[3] Thermogravimetric Analysis (TGA) measures the thermal stability of the polymer by identifying the temperature at which weight loss due to decomposition occurs.[3]
Experimental Protocols
Protocol 1: Thiol-Michael Addition Polymerization
This protocol describes the base-catalyzed Thiol-Michael addition of this compound to an activated diene, such as divinyl sulfone. This reaction proceeds under mild conditions and does not require an initiator.[4]
Materials:
-
This compound
-
Divinyl sulfone
-
Triethylamine (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and divinyl sulfone (1.0 eq) in anhydrous THF to achieve a monomer concentration of 1 M.
-
Add triethylamine (0.1 eq) to the solution with stirring.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the thiol peak in the IR spectrum.
-
After completion, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Photoinitiated Thiol-Ene Polymerization
This protocol outlines the photoinitiated Thiol-Ene polymerization of this compound with a divinyl ether, a reaction known for its high efficiency and spatial-temporal control.
Materials:
-
This compound
-
1,4-Butanediol divinyl ether
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and 1,4-butanediol divinyl ether (1.0 eq) in anhydrous THF to a total monomer concentration of 1 M.
-
Add DMPA (0.01 eq) to the solution and stir until fully dissolved.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
While stirring, irradiate the solution with a UV lamp (365 nm) at room temperature. The reaction is typically complete within 30 minutes.
-
Precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.
Reaction Mechanisms
The polymerization of this compound proceeds via distinct mechanisms in Thiol-Michael and Thiol-Ene reactions.
Applications
Polymers derived from this compound are promising for a variety of high-performance applications due to the unique properties imparted by the trifluoromethoxy group.
-
High Refractive Index Materials: The presence of sulfur and aromatic rings contributes to a high refractive index.[5] The trifluoromethoxy group can further enhance these properties, making these polymers suitable for use in advanced optical components such as lenses, optical films, and coatings for light-emitting diodes (LEDs).[5]
-
Hydrophobic and Oleophobic Coatings: The low surface energy of fluorinated polymers results in excellent water and oil repellency.[6] Coatings made from these polymers can be used to create self-cleaning surfaces, anti-fouling coatings for marine applications, and protective layers for electronic components.[6]
-
Biomedical Devices: The hydrophobicity and chemical inertness of these polymers make them candidates for use in biomedical applications where resistance to biofouling and degradation is required, such as in medical tubing and implant coatings.
Conclusion
This compound is a valuable monomer for the synthesis of fluorinated polythioethers with a unique combination of properties. The Thiol-Michael and Thiol-Ene polymerization methods provide efficient and versatile routes to these advanced materials. The resulting polymers show great promise for applications in optics, specialty coatings, and biomedical devices, addressing the needs of researchers and professionals in materials science and drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of [4-(trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Trifluoromethoxy)phenyl]methanethiol is an organofluorine compound containing a thiol group. Its quantification is essential in various research and development settings, including pharmaceutical development and environmental analysis. Due to its potential volatility and reactivity, robust and sensitive analytical methods are required for accurate determination. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization. These methods are based on established techniques for the analysis of similar volatile thiols and organofluorine compounds and provide a strong starting point for method development and validation.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the expected quantitative performance of the described analytical methods for this compound. These values are estimates based on the analysis of analogous compounds and will require experimental validation for this specific analyte.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Limit of Detection (LOD) | 1 - 10 ng/L | 0.2 - 1.0 nM |
| Limit of Quantification (LOQ) | 5 - 50 ng/L | 0.5 - 5.0 nM |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Matrix | Aqueous, Gaseous | Biological fluids, Pharmaceutical formulations |
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile this compound in liquid samples. Headspace injection minimizes matrix effects and protects the GC system.
1. Objective: To quantify this compound in liquid samples with high sensitivity and selectivity.
2. Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace Autosampler
-
GC Column: Low-bleed capillary column suitable for sulfur compounds (e.g., DB-Sulfur SCD or equivalent)
-
Carrier Gas: Helium, high purity
-
Headspace Vials and Caps (e.g., 20 mL)
-
This compound standard
-
Solvent for standards (e.g., Methanol)
-
Sample matrix for matrix-matched calibration
3. Instrument Conditions (Starting Point):
-
Headspace Autosampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
-
MS:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (requires initial full scan analysis of the standard to determine characteristic m/z values).
-
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards in the sample matrix.
-
Sample Preparation: Place a known volume of the liquid sample into a headspace vial and seal immediately.
-
Analysis: Load the standards and samples into the headspace autosampler. The autosampler will incubate each vial, and a portion of the headspace gas will be automatically injected into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the presence of the selected characteristic ions.
-
Integrate the peak area for the target analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection after Derivatization
This method is suitable for the analysis of this compound in complex matrices where higher sensitivity and selectivity are required. The thiol group is derivatized with a fluorescent reagent to enhance detection. Monobromobimane (mBBr) is a common thiol-specific fluorescent labeling reagent.[1]
1. Objective: To quantify this compound in liquid samples with high sensitivity using pre-column derivatization and HPLC-fluorescence detection.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Monobromobimane (mBBr)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing EDTA
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid to stop the reaction (e.g., perchloric acid)
3. HPLC Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
Start with 20% B, hold for 1 minute
-
Linear gradient to 90% B over 10 minutes
-
Hold at 90% B for 2 minutes
-
Return to 20% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detector:
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 480 nm
-
4. Procedure:
-
Standard and Sample Preparation: Prepare standards of this compound in a suitable solvent.
-
Derivatization:
-
In a microcentrifuge tube, mix the sample or standard with Tris-HCl buffer.
-
Add a solution of mBBr in acetonitrile.
-
Incubate the mixture in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding acid.
-
Centrifuge the sample to precipitate any proteins, if necessary.
-
-
Analysis: Inject an aliquot of the supernatant into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the mBBr derivative of this compound based on its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for HS-GC-MS analysis.
Caption: Workflow for HPLC-FLD analysis with derivatization.
References
Troubleshooting & Optimization
how to prevent oxidation of [4-(trifluoromethoxy)phenyl]methanethiol to disulfide
Welcome, researchers and drug development professionals. This guide provides detailed technical support for handling and storing [4-(trifluoromethoxy)phenyl]methanethiol to prevent its oxidative degradation to the corresponding disulfide, bis[4-(trifluoromethoxy)phenyl]methyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the oxidation of the thiol (-SH) group.[1][2] This reaction, often initiated by atmospheric oxygen, converts two molecules of the thiol into a single molecule of disulfide, forming a sulfur-sulfur bond (-S-S-).[2][3] This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions.
Q2: How can I detect the presence of the disulfide impurity in my sample?
A2: The presence of bis[4-(trifluoromethoxy)phenyl]methyl disulfide can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the thiol and its disulfide dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the proton signals for the methylene (-CH2-) group adjacent to the sulfur will differ between the thiol and the disulfide. Mass spectrometry can confirm the presence of the disulfide by identifying its corresponding molecular weight.
Q3: Is the oxidation reversible? Can I convert the disulfide back to the thiol?
A3: Yes, the formation of the disulfide bond is a reversible process.[1] The disulfide can be readily reduced back to the thiol using various reducing agents.[3][4] Common laboratory reducing agents effective for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride.[4][5]
Q4: What are the immediate signs of significant oxidation in my sample?
A4: While a definitive diagnosis requires analytical instrumentation, visual inspection can sometimes offer clues. A freshly purified thiol is typically a clear liquid. The formation of the disulfide may lead to a change in viscosity or the appearance of a precipitate, as disulfides often have different physical properties and lower solubility than their parent thiols. A distinct change in odor may also occur.
Troubleshooting Guide: Preventing Disulfide Formation
This section addresses common issues encountered during the handling and storage of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the thiol in solution. | 1. Oxygen Exposure: Dissolved oxygen in the solvent is a primary oxidant. 2. pH of the Medium: Basic conditions (pH > 8) deprotonate the thiol to the more reactive thiolate anion, which oxidizes much faster.[6] 3. Solvent Purity: Solvents may contain peroxide or metal impurities that catalyze oxidation. | 1. Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. 2. Control pH: Maintain a neutral or slightly acidic pH (pH 6-7) if the experimental conditions allow. Buffer the solution if necessary. 3. Use High-Purity Solvents: Employ freshly opened, high-purity, or distilled solvents. |
| Thiol degrades during long-term storage. | 1. Improper Atmosphere: Storing the compound under air allows for continuous oxidation.[3] 2. Inappropriate Temperature: Higher temperatures accelerate the rate of oxidation. 3. Exposure to Light: UV light can promote the formation of radical species that initiate oxidation. | 1. Inert Atmosphere: Store the pure compound or solutions under an inert atmosphere (argon or nitrogen). After each use, flush the headspace of the container with inert gas before sealing.[6] 2. Low Temperature Storage: Store samples at low temperatures, such as -20°C or -80°C, to significantly slow the oxidation rate. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure. |
| Disulfide formation observed after a reaction or workup. | 1. Oxygen exposure during the reaction. 2. Purification method exposes the thiol to air for extended periods (e.g., slow column chromatography). 3. Incompatible Reagents: Some reagents may act as oxidants for the thiol group. | 1. Run Reactions Under Inert Gas: Perform all reactions involving the thiol under a nitrogen or argon atmosphere. 2. Optimize Purification: Use flash chromatography for quicker purification. Consider adding a small amount (e.g., 0.1-1 mol%) of a reducing agent like TCEP or DTT to the chromatography solvent if compatible with your compound. 3. Reagent Compatibility Check: Review all reagents in the reaction to ensure they are not known to oxidize thiols. |
Experimental Protocols
Protocol 1: Degassing Solvents with Inert Gas Sparging
-
Select a suitable solvent for your experiment (e.g., dichloromethane, acetonitrile, or a buffer).
-
Insert a long needle or glass pipette connected to a regulated source of inert gas (argon or nitrogen) into the solvent. Ensure the tip is below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.
-
Once degassing is complete, remove the needles and maintain the solvent under a positive pressure of the inert gas.
Protocol 2: Reduction of Disulfide to Thiol using TCEP
-
Dissolve the sample containing the bis[4-(trifluoromethoxy)phenyl]methyl disulfide in a suitable degassed solvent (e.g., a buffered aqueous solution or an organic solvent like THF/water).
-
Prepare a stock solution of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
-
Add 1.5 to 2.0 molar equivalents of TCEP to the disulfide solution. If using TCEP·HCl, adjust the pH back to neutral with a base as TCEP is most effective at pH 5-7.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by HPLC or TLC until the disulfide is fully converted back to the thiol. The reaction is typically complete within 1-2 hours.
-
The thiol can then be purified from the TCEP oxide byproduct via extraction or chromatography.
Data & Visualization
Table 1: Influence of Storage Conditions on Thiol Stability
The following table summarizes the expected stability of this compound under various conditions. The degradation rate is an estimate based on general principles of thiol chemistry.
| Condition | Temperature | Atmosphere | Expected % Disulfide after 30 days |
| A (Recommended) | -20°C | Argon | < 1% |
| B | 4°C | Argon | ~2-5% |
| C | 22°C (Room Temp) | Argon | ~5-15% |
| D | 22°C (Room Temp) | Air | > 30% |
These values are illustrative. Actual rates should be determined empirically.
Diagrams
Caption: Reversible oxidation of thiol to disulfide.
Caption: Troubleshooting workflow for disulfide contamination.
References
Technical Support Center: Optimizing S-Alkylation of [4-(trifluoromethoxy)phenyl]methanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the S-alkylation of [4-(trifluoromethoxy)phenyl]methanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a base in the S-alkylation of this compound?
A1: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which increases the acidity of the thiol proton on this compound compared to unsubstituted benzyl mercaptan. This allows for the use of milder bases for deprotonation.
Key Considerations:
-
pKa of the Thiol: The electron-withdrawing nature of the -OCF3 group lowers the pKa of the thiol, making it more acidic.
-
Base Strength: A base with a conjugate acid pKa higher than that of the thiol is required for efficient deprotonation. However, excessively strong bases can increase the risk of side reactions.
-
Solubility: The chosen base should be soluble in the reaction solvent.
-
Compatibility: The base should not react with the alkylating agent or the desired product.
Recommended Bases:
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile, Acetone | A mild and commonly used base for S-alkylation of acidic thiols. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A strong, non-nucleophilic base suitable for less acidic thiols or when a rapid reaction is desired. Use with caution as it is highly reactive. |
| Triethylamine (Et₃N) | ~10.8 | DCM, THF, Acetonitrile | An organic base that can also act as a scavenger for the acid generated during the reaction. |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Alcohols | Can be used in aqueous or biphasic systems, often with a phase-transfer catalyst. |
Q2: Which solvents are most suitable for this S-alkylation reaction?
A2: The choice of solvent is crucial for promoting the desired SN2 reaction pathway and minimizing side reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the thiolate nucleophile, thus enhancing its reactivity.[1]
Recommended Solvents:
| Solvent | Polarity | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for many inorganic bases and promotes SN2 reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Good alternative to DMF with a lower boiling point, facilitating removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | A common choice, particularly when using stronger bases like NaH. |
| Acetone | Polar Aprotic | A versatile solvent, often used with potassium carbonate. |
Q3: What are the common side reactions to watch out for during the S-alkylation of this compound?
A3: The primary side reactions of concern are over-alkylation (dialkylation) and elimination (if the alkylating agent has a β-hydrogen).
-
Over-alkylation: The product thioether can be further alkylated to form a sulfonium salt, especially if an excess of the alkylating agent is used.[2] This is generally less of a concern with thiols compared to amines but can occur under forcing conditions.
-
Elimination (E2): If the alkylating agent is a secondary or tertiary halide, an elimination reaction to form an alkene can compete with the desired SN2 substitution. This is more likely with stronger, bulkier bases.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside the starting thiol and, if available, the expected product. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.
-
LC-MS: This technique provides more definitive information by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Deprotonation: The base may be too weak or not sufficiently soluble in the solvent. 2. Inactive Alkylating Agent: The alkylating agent may have decomposed or is inherently unreactive. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Presence of Water: Moisture can quench strong bases like NaH. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a solvent that better dissolves the base. 2. Check the purity of the alkylating agent. Consider using a more reactive halide (I > Br > Cl). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction of alkyl chlorides or bromides. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive bases. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Over-alkylation: Excess alkylating agent or prolonged reaction time. 2. Elimination (E2): Use of a strong, bulky base with a secondary or tertiary alkyl halide. 3. Oxidation of Thiol: Presence of oxygen can lead to the formation of disulfides, especially in the presence of a base. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Use a polar aprotic solvent to favor SN2 over E2. 3. Degas the solvent and perform the reaction under an inert atmosphere. |
| Difficult Purification | 1. Product and Starting Material have Similar Polarity: This can make separation by column chromatography challenging. 2. Residual Base or Salts: Inorganic salts can interfere with purification. | 1. Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity. 2. Perform an aqueous work-up to remove inorganic salts. Washing the organic layer with water and brine is typically effective. |
Experimental Protocols
General Protocol for S-alkylation using Potassium Carbonate:
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Add the alkylating agent (1.05-1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for S-alkylation using Sodium Hydride:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
troubleshooting low yield in the synthesis of [4-(trifluoromethoxy)phenyl]methanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(trifluoromethoxy)phenyl]methanethiol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthesis of this compound starts from the commercially available precursor, 4-(trifluoromethoxy)benzyl bromide. Two primary routes are employed:
-
Route A: Reaction with Thiourea followed by Hydrolysis: This is a widely used method for the preparation of thiols from alkyl halides. It involves the formation of an intermediate S-benzylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.
-
Route B: Reaction with a Hydrosulfide Salt: This method involves the direct displacement of the bromide ion by a hydrosulfide ion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH).
Q2: How can I prepare the starting material, 4-(trifluoromethoxy)benzyl bromide?
A2: 4-(Trifluoromethoxy)benzyl bromide can be synthesized from 4-(trifluoromethoxy)benzyl alcohol. The alcohol is treated with a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), in an appropriate solvent like diethyl ether.[1]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Low or No Product Yield
Q3: I am getting a very low yield or no desired product. What are the possible reasons?
A3: Low or no yield in this synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures.
Potential Causes and Solutions:
-
Poor Quality of Starting Material:
-
4-(Trifluoromethoxy)benzyl Bromide: This starting material can degrade over time. It is advisable to use freshly prepared or purified bromide. Purity can be checked by NMR or GC-MS.
-
Thiourea or Hydrosulfide Salt: Ensure these reagents are dry and of high purity.
-
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature. For the thiourea route, refluxing in ethanol for several hours is typical.[2] For the hydrosulfide route, the reaction is often carried out at temperatures ranging from 50°C to 80°C.[3]
-
Poor Solubility: Ensure that the reactants are adequately dissolved in the chosen solvent. For the thiourea route, ethanol or methanol are common solvents. For the hydrosulfide route, a two-phase system with a phase-transfer catalyst or a polar aprotic solvent might be necessary.
-
-
Side Reactions:
-
Formation of Disulfide: The primary side product in thiol synthesis is the corresponding disulfide, bis[4-(trifluoromethoxy)phenyl]methyl disulfide. This occurs due to the oxidation of the thiol product, especially in the presence of air (oxygen) during the reaction or work-up.
-
Formation of Sulfide: The newly formed thiol can react with the starting benzyl bromide to form a thioether (sulfide) byproduct.
-
-
Issues During Work-up:
-
Product Loss: The product is volatile and can be lost during solvent removal under high vacuum or at elevated temperatures.
-
Incomplete Hydrolysis of Isothiouronium Salt (Thiourea Route): Ensure the hydrolysis with a strong base (e.g., NaOH or KOH) is complete. Inadequate base or hydrolysis time will result in a low yield of the thiol.
-
Formation of Impurities
Q4: My final product is contaminated with a significant amount of a major impurity. How can I identify and minimize it?
A4: The most common impurity is the disulfide. Its formation and mitigation are discussed below.
Problem: Presence of Bis[4-(trifluoromethoxy)phenyl]methyl Disulfide
-
Identification: The disulfide will have a molecular weight roughly double that of the desired thiol. It can be identified by mass spectrometry and will have a different retention time in GC or HPLC.
-
Cause: Oxidation of the thiol product is the primary cause. This is often accelerated by exposure to air, especially under basic conditions during work-up.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Work-up: Acidify the reaction mixture after basic hydrolysis (thiourea route) before extraction to protonate the thiolate and make it less susceptible to oxidation.
-
Purification: The disulfide can often be separated from the thiol by column chromatography on silica gel. Alternatively, the crude product containing the disulfide can be treated with a reducing agent (e.g., zinc dust in acetic acid or sodium borohydride) to convert the disulfide back to the thiol, followed by another purification step.
-
Problem: Presence of Bis[4-(trifluoromethoxy)phenyl]methyl Sulfide
-
Identification: This thioether byproduct can be identified by mass spectrometry and NMR spectroscopy.
-
Cause: This side product forms when the thiolate anion attacks another molecule of the starting 4-(trifluoromethoxy)benzyl bromide. This is more likely to occur if a high concentration of the benzyl bromide is present when the thiolate is formed.
-
Solutions:
-
Slow Addition: Add the benzyl bromide slowly to the solution of the sulfur nucleophile to maintain a low concentration of the halide.
-
Excess Nucleophile: Using a slight excess of the sulfur nucleophile (thiourea or hydrosulfide) can help to ensure all the benzyl bromide reacts to form the thiol precursor.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Thiourea Route
This is a general procedure adapted from the synthesis of benzyl mercaptan.[2] Optimization for the specific substrate may be required.
Step 1: Formation of S-[4-(trifluoromethoxy)benzyl]isothiouronium Bromide
-
In a round-bottom flask, combine 4-(trifluoromethoxy)benzyl bromide (1 equivalent) and thiourea (1.1 equivalents).
-
Add ethanol as a solvent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature to allow the S-[4-(trifluoromethoxy)benzyl]isothiouronium bromide to crystallize.
-
Filter the solid and wash with cold ethanol.
Step 2: Hydrolysis to this compound
-
In a two-necked flask, suspend the isothiouronium salt in a solution of sodium hydroxide (e.g., 5 N NaOH).
-
Reflux the mixture for 2-3 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via the Hydrosulfide Route
This is a general procedure adapted from the synthesis of benzyl mercaptan.[3]
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, dissolve sodium hydrosulfide (NaSH) (1.1 - 1.5 equivalents) in a suitable solvent (e.g., ethanol or a mixture of water and an organic solvent with a phase-transfer catalyst).
-
Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide (1 equivalent) in the same solvent to the hydrosulfide solution at a controlled temperature (e.g., 50°C).
-
Stir the reaction mixture at this temperature for several hours, monitoring by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Acidify the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary
The following tables summarize typical reaction parameters for the synthesis of benzyl mercaptans, which can be used as a starting point for the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of Benzyl Mercaptan via the Thiourea Route [2]
| Parameter | Value |
| Starting Material | Benzyl bromide or chloride |
| Reagent | Thiourea |
| Solvent | 95% Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Hydrolysis | 5 N Sodium Carbonate, Reflux, 2 hours |
| Yield | ~70% |
Table 2: Reaction Conditions for the Synthesis of Benzyl Mercaptan via the Hydrosulfide Route [3]
| Parameter | Value |
| Starting Material | Benzyl chloride |
| Reagent | Sodium hydrosulfide |
| Solvent | Water/Toluene (two-phase) |
| Temperature | 50°C initially, then raised to 80°C |
| Reaction Time | ~6.5 hours |
| Yield | >90% (by GC analysis) |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in troubleshooting the synthesis of this compound.
Caption: A general workflow for troubleshooting low yield or purity issues.
Caption: Common side reactions in the synthesis of the target thiol.
References
Technical Support Center: Purification of [4-(trifluoromethoxy)phenyl]methanethiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of [4-(trifluoromethoxy)phenyl]methanethiol from starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties and safety concerns for this compound?
A1: Understanding the physical properties and safety data is critical before handling this compound. This compound is an air and moisture-sensitive compound with a characteristic stench.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2]
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 175278-03-2 | [3][4] |
| Molecular Formula | C8H7F3OS | [3] |
| Molecular Weight | 208.2 g/mol | [3][4] |
| Boiling Point | 207.8°C at 760 mmHg | [4] |
| Flash Point | 79.4°C | [4] |
| Hazard Codes | Harmful (Acute Toxicity - Oral, Dermal, Inhalation) | [1][2] |
| Safety Precautions | Moisture sensitive, Air sensitive.[1] Incompatible with acids and bases.[1] |
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol group. This is a prevalent issue for most thiols, which are susceptible to oxidation, especially when exposed to air or during purification processes like chromatography.[5][6] Other potential impurities include unreacted starting materials and byproducts from the specific synthetic route, such as the corresponding sulfide (thioether).[7]
Q3: How can I monitor the progress of the purification?
A3:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method. Thiols can be visualized on TLC plates, sometimes after derivatization with a fluorescent labeling agent to enhance detection.[5] A developing stain, such as potassium permanganate, can also be effective for visualizing thiols and their oxidized disulfide byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and confirming the presence of the desired product.[8] However, the thermal stress of GC can sometimes generate impurities that are not present in the bulk sample.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for assessing purity. The thiol proton (-SH) typically appears as a singlet or a triplet (if coupled to an adjacent CH2 group) in the ¹H NMR spectrum. The presence of disulfide or other impurities will be indicated by extra signals.
Q4: My thiol appears to be oxidizing during flash column chromatography on silica gel. What can I do to prevent this?
A4: Thiol oxidation on silica gel is a common problem. Here are several strategies to mitigate it:
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Deoxygenate Solvents: Bubble an inert gas like nitrogen or argon through your chromatography solvents for 15-30 minutes before use. This removes dissolved oxygen, a key culprit in oxidation.[6]
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use an Alternative Stationary Phase: Consider using acidic alumina instead of silica gel, as thiols tend to oxidize more slowly at a lower pH.[6]
-
Add a Reducing Agent: While less common, adding a very small amount of a reducing agent to the crude mixture before loading could help, but this may complicate purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification. | 1. Oxidation: The thiol has oxidized to the non-volatile disulfide, which may have been removed during purification. 2. Volatility: The product may have been lost during solvent removal under high vacuum, although its high boiling point makes this less likely unless heating is excessive. | 1. Minimize Air Exposure: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible. Use deoxygenated solvents for workup and chromatography.[6] 2. Careful Evaporation: Remove solvent at the lowest practical temperature and pressure. |
| Product is still impure after column chromatography. | 1. Co-eluting Impurity: An impurity (e.g., the corresponding sulfide) has a similar polarity to your product. 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Solvent System: Perform careful TLC analysis to find a solvent system that provides better separation. A less polar solvent system may be required. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Disulfide is the major impurity and is difficult to remove. | The disulfide was likely formed during the reaction or workup and is often less polar than the thiol, making separation by normal-phase chromatography challenging. | 1. Reductive Workup: Before final purification, treat the crude material with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to convert the disulfide back to the thiol. This must be followed by an appropriate workup to remove the reducing agent. 2. Alternative Purification: Consider vacuum distillation if equipment is available, as the thiol and disulfide will have different boiling points. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Inert Atmosphere Technique)
This protocol is designed to minimize oxidation of the air-sensitive thiol.
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of nitrogen or argon.
-
Deoxygenate all chromatography solvents (e.g., hexanes, ethyl acetate) by bubbling with nitrogen for 30 minutes.[6]
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel using the deoxygenated eluent.
-
Maintain a positive pressure of nitrogen over the top of the column throughout the entire process.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of deoxygenated dichloromethane or the chromatography eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully loading the resulting powder onto the top of the column.
-
-
Elution and Collection:
-
Elute the column with the chosen deoxygenated solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 2-5% ethyl acetate in hexanes).
-
Collect fractions in tubes that have been flushed with nitrogen.
-
-
Analysis and Recovery:
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heating.
-
Store the final product under an inert atmosphere.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[10] While aryl thiols can sometimes be challenging to crystallize, this method can yield very pure material if a suitable solvent is found.[11]
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Test small amounts of the crude product in various solvents (e.g., hexanes, heptane, toluene, or mixed solvent systems like ethanol/water) to find a suitable system.
-
-
Dissolution:
-
Place the crude thiol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[12]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for post-chromatography impurity issues.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4-(Trifluoromethoxy)phenylmethanethiol - High purity | EN [georganics.sk]
- 3. This compound | CAS 175278-03-2 [matrix-fine-chemicals.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. US2647151A - Production of methanethiol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Structural Order of Fluorinated Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the structural order of fluorinated self-assembled monolayers (F-SAMs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formation of F-SAMs, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Poor or Inconsistent Film Quality (e.g., hazy appearance, aggregates) | Substrate Contamination | Ensure rigorous substrate cleaning. Organic residues can inhibit the formation of a well-ordered monolayer.[1] Consider using piranha or sulfochromic acid solutions for gold substrates, followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.[2] |
| Impure Thiol/Silane | Use high-purity (≥95%) fluorinated precursors. Impurities can introduce defects into the monolayer. | |
| Inappropriate Solvent | For solution deposition, use a solvent in which the fluorinated molecule is highly soluble. Ethanol is common for alkanethiols.[1] Low dielectric constant solvents can promote the formation of denser monolayers. | |
| Presence of Water (for silanes) | For silane-based F-SAMs, the presence of a small amount of water is necessary for hydrolysis and bonding to the substrate. However, excess water can lead to polymerization in solution and the formation of aggregates on the surface. | |
| Low Molecular Ordering and High Defect Density | Suboptimal Deposition Time | While self-assembly can be rapid, achieving a highly ordered monolayer often requires longer deposition times. For solution deposition, immersion times of 12-48 hours are typical. For vapor deposition, increasing the deposition time can significantly improve structural order.[3] |
| Incorrect Precursor Concentration | In solution deposition, a typical concentration is 1-10 mM for alkanethiols.[1] Concentrations that are too high can lead to disordered multilayers, while concentrations that are too low may result in incomplete monolayer formation. | |
| Substrate Roughness | A smoother substrate surface generally promotes the formation of more ordered SAMs. Consider using template-stripped gold or performing electropolishing to reduce surface roughness. | |
| Lack of Annealing | Post-deposition thermal annealing can improve the structural quality of SAMs by removing defects and increasing domain size. However, the effect of annealing on F-SAMs can be different from that on alkanethiol SAMs and should be optimized. | |
| Inconsistent Film Thickness | Non-uniform Deposition | For solution deposition, ensure the entire substrate is fully and evenly immersed in the solution. For vapor deposition, ensure a uniform vapor concentration in the chamber. |
| Variations in Deposition Parameters | Maintain consistent deposition time, temperature, and precursor concentration across all experiments. | |
| Incomplete Reaction | Ensure the headgroup of the precursor molecule has sufficient time and appropriate conditions to react with the substrate. | |
| Low Hydrophobicity (Lower than expected contact angle) | Disordered Monolayer | A disordered monolayer exposes more of the underlying substrate or the hydrocarbon portions of the molecules, leading to a lower contact angle. Follow the steps to improve molecular ordering. |
| Incomplete Monolayer | An incomplete monolayer will have patches of the bare substrate, which is typically more hydrophilic than a well-formed F-SAM. Increase deposition time or precursor concentration. | |
| Surface Contamination | After deposition, ensure the surface is not contaminated by airborne particles or residues from handling. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a highly ordered F-SAM?
A1: While several factors are important, substrate cleanliness is arguably the most critical initial factor.[1] An atomically clean and smooth substrate provides a uniform surface for the self-assembly process, which is essential for forming a well-ordered monolayer. Any organic or particulate contamination can act as a nucleation site for defects.
Q2: Should I use solution-phase or vapor-phase deposition for my F-SAMs?
A2: The choice between solution-phase and vapor-phase deposition depends on the specific application and the properties of the precursor molecule.
-
Solution-phase deposition is a convenient and widely used method.[1] It is well-suited for a wide range of thiol- and silane-based molecules.
-
Vapor-phase deposition is ideal for volatile precursor molecules and can offer better control over deposition conditions, potentially leading to higher quality films with fewer contaminants.[1] It is also advantageous for coating complex or irregular-shaped substrates.[1]
Q3: How does the length of the fluorocarbon chain affect the structural order?
A3: The length of the fluorocarbon chain plays a significant role in the final structure of the F-SAM. Longer fluorocarbon chains tend to have stronger intermolecular interactions, which can promote higher ordering. However, very short fluorocarbon chains may not form a complete, upright monolayer.
Q4: What is the purpose of thermal annealing, and what are the optimal conditions?
A4: Thermal annealing is a post-deposition treatment used to improve the structural order of the monolayer by providing thermal energy for molecules to rearrange into a more stable, crystalline-like structure. This can reduce defects and increase the size of ordered domains. The optimal annealing temperature and time are specific to the F-SAM system and should be determined experimentally. For alkanethiol SAMs on gold, annealing at temperatures around 70-100°C is common. It is important to note that the effect of annealing on F-SAMs can differ from that on traditional alkanethiol SAMs.
Q5: How can I characterize the structural order of my F-SAMs?
A5: Several surface-sensitive techniques can be used to characterize the structural order of F-SAMs:
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface. A high water contact angle is indicative of a well-packed, fluorinated surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and thickness of the monolayer.[4]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques can provide direct visualization of the monolayer structure, including molecular packing and the presence of defects.[5]
-
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): Can be used to determine the conformational order of the alkyl and fluoroalkyl chains.
Quantitative Data Summary
The following tables summarize key quantitative data for F-SAMs on gold substrates.
Table 1: Film Thickness of Perfluorinated Alkanethiol SAMs on Gold
| Molecule | Calculated Molecular Length (nm) | Experimental Thickness (nm) by XPS |
| CF₃(CF₂)₉(CH₂)₂SH (F10) | 1.6 | 1.5 |
| CF₃(CF₂)₇(CH₂)₂SH (F8) | Not specified | 1.2 |
| CF₃(CF₂)₅(CH₂)₂SH (F6) | Not specified | 0.96 |
| CF₃(CF₂)₃(CH₂)₂SH (F4) | 0.9 | 0.2 |
| Data adapted from J. Vac. Sci. Technol. A 23, 835 (2005).[4] The significant difference between the calculated length and experimental thickness for the F4 molecule suggests it does not form a complete, upright monolayer.[4] |
Table 2: Water Contact Angles for F-SAMs on Different Substrates
| F-SAM System | Substrate | Water Advancing/Receding Contact Angles (°) |
| C₇F₁₅CH₂O(CH₂)₃SiCl₃ | Quartz | 119 / 104 |
| C₁₀F₂₁(CH₂)₁₁SH | Gold | 122 / 117 |
| Fluorinated Phosphonic Acid | Aluminum | 114.5 ± 1.7 |
| Data adapted from J. Phys. Chem. B 2002, 106, 22, 5447–5456 and Molecules 2024, 29(3), 714.[6][7] |
Experimental Protocols
Protocol 1: Substrate Preparation - Au(111) on Mica
A clean substrate is crucial for the formation of high-quality F-SAMs.
Materials:
-
Mica sheets
-
High-purity gold (99.99%)
-
High-vacuum thermal evaporator
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Sulfochromic acid solution - CAUTION: Highly corrosive.
-
Ethanol (200 proof)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Cleave the mica sheets to expose a fresh, atomically flat surface.
-
Immediately transfer the cleaved mica into a high-vacuum thermal evaporator.
-
Preheat the mica to 350°C.
-
Deposit a thin film of gold (approximately 150-200 nm) onto the heated mica at a rate of about 0.3 nm/s.[5]
-
Anneal the gold-coated substrates at 350°C for 30 minutes in the evaporator to promote the formation of large Au(111) terraces.[5]
-
Allow the substrates to cool to room temperature before removing them from the evaporator.
-
For cleaning prior to SAM deposition, immerse the gold substrates in either piranha solution or sulfochromic acid for 5-10 minutes. Sulfochromic acid treatment may cause less surface damage than piranha solution.[2]
-
Thoroughly rinse the substrates with copious amounts of ultrapure water, followed by ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for F-SAM deposition to prevent atmospheric contamination.
Protocol 2: Solution-Phase Deposition of Fluorinated Alkanethiols on Gold
Materials:
-
Clean Au(111) substrates (from Protocol 1)
-
Fluorinated alkanethiol
-
Ethanol (200 proof)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas (high purity)
Procedure:
-
Prepare a 1 mM solution of the fluorinated alkanethiol in ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrate into the thiol solution using tweezers.
-
Ensure the entire substrate is submerged.
-
Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to better-ordered monolayers.
-
After immersion, remove the substrate with tweezers and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For optional thermal annealing, place the substrate on a hot plate in a nitrogen-purged environment at a temperature of 70-100°C for 30-60 minutes.
-
Store the F-SAM-coated substrates in a clean, dry environment, preferably under nitrogen.
Protocol 3: Vapor-Phase Deposition of F-SAMs
Materials:
-
Clean substrates (e.g., Au(111) from Protocol 1)
-
Volatile fluorinated precursor (e.g., a fluorinated silane or short-chain thiol)
-
Vacuum deposition chamber (e.g., a vacuum desiccator or a dedicated CVD reactor)
-
Small vial for the precursor
-
Nitrogen gas (high purity)
Procedure:
-
Place the freshly cleaned and dried substrates inside the vacuum deposition chamber.
-
In a separate small, open vial, place a small amount (e.g., 50-100 µL) of the liquid fluorinated precursor.[8]
-
Place the vial containing the precursor inside the chamber, ensuring it does not come into direct contact with the substrates.[3]
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).[8]
-
For some precursors, the chamber may be heated to increase the vapor pressure of the precursor and accelerate the deposition process.[3][8] A typical temperature might be around 90-120°C.[8]
-
Allow the deposition to proceed for a set amount of time, which can range from minutes to several hours, depending on the precursor and desired film quality.[3]
-
After deposition, vent the chamber with dry nitrogen gas.
-
Remove the substrates and rinse them with an appropriate solvent (e.g., ethanol or toluene) to remove any non-covalently bonded molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Consider a post-deposition curing step (e.g., baking at 110-120°C) to enhance cross-linking and stability, especially for silane-based F-SAMs.[8]
Visualizations
Caption: Experimental workflow for F-SAM fabrication and characterization.
References
- 1. ossila.com [ossila.com]
- 2. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Scaling Up Production of [4-(trifluoromethoxy)phenyl]methanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and scale-up of [4-(trifluoromethoxy)phenyl]methanethiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-01 | Low or no yield of 4-(trifluoromethoxy)benzyl bromide (Step 1). | 1. Incomplete reaction. 2. Degradation of the product. 3. Ineffective brominating agent. | 1. Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. 2. Maintain the recommended temperature range during the reaction and work-up to prevent side reactions. 3. Use a fresh, high-quality brominating agent. If using PBr₃, ensure it has not been exposed to moisture. |
| SYN-02 | Formation of significant impurities during the synthesis of 4-(trifluoromethoxy)benzyl bromide. | 1. Over-bromination. 2. Presence of unreacted starting material. | 1. Control the stoichiometry of the brominating agent carefully. 2. Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by column chromatography. |
| THI-01 | Low yield of this compound (Step 2). | 1. Incomplete reaction with the thiolation agent. 2. Formation of disulfide byproduct. 3. Loss of product during work-up. | 1. Ensure the thiourea or sodium hydrosulfide is of good quality and used in the correct stoichiometric ratio. Consider increasing the reaction temperature or time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 3. The product is volatile; use caution during solvent removal. Acidify the reaction mixture carefully during work-up to ensure complete protonation of the thiolate. |
| THI-02 | The final product is contaminated with a significant amount of bis(4-(trifluoromethoxy)benzyl) disulfide. | 1. Oxidation of the thiol during the reaction or work-up. 2. Air exposure during storage. | 1. Degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction and work-up. 2. Store the purified thiol under an inert atmosphere and at a low temperature. |
| PUR-01 | Difficulty in purifying the final product. | 1. Co-elution of the thiol and disulfide during column chromatography. 2. Thermal decomposition during distillation. | 1. Use a less polar eluent system for column chromatography to improve separation. 2. If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. Ensure the apparatus is under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: A common and scalable two-step synthetic route starts from the commercially available 4-(trifluoromethoxy)benzyl alcohol. The first step is the conversion of the alcohol to 4-(trifluoromethoxy)benzyl bromide. The second step involves the reaction of this bromide with a sulfur nucleophile, such as thiourea followed by hydrolysis, or sodium hydrosulfide, to yield the desired thiol.
Q2: What are the critical parameters to control during the bromination of 4-(trifluoromethoxy)benzyl alcohol (Step 1)?
A2: The critical parameters for the bromination step are temperature control and the stoichiometry of the brominating agent. The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize the formation of byproducts. Precise control over the amount of brominating agent, such as phosphorus tribromide (PBr₃), is crucial to avoid over-bromination and ensure a high yield of the desired benzyl bromide.
Q3: What are the main challenges in the synthesis and handling of this compound?
A3: The primary challenge is the propensity of the thiol to oxidize to the corresponding disulfide, bis(4-(trifluoromethoxy)benzyl) disulfide, especially in the presence of air. This necessitates conducting the reaction and purification steps under an inert atmosphere. The product can also be thermally sensitive, requiring careful temperature control during any distillation.
Q4: How can the formation of the disulfide byproduct be minimized?
A4: To minimize disulfide formation, it is essential to work under an inert atmosphere (nitrogen or argon) throughout the synthesis and purification process. All solvents and reagents should be degassed prior to use. During the work-up, the use of a mild reducing agent in the aqueous quench can sometimes help to reduce any disulfide that has formed back to the thiol.
Q5: What are the recommended storage conditions for this compound?
A5: The purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer) to prevent oxidation and degradation.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl bromide
This protocol is adapted from a general procedure for the synthesis of benzyl bromides from benzyl alcohols.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethoxy)benzyl alcohol | 192.14 | 10.0 g | 0.052 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.6 g (1.9 mL) | 0.021 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Ice-cold water | 18.02 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 5 g | - |
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzyl alcohol (10.0 g, 0.052 mol) in anhydrous diethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (1.9 mL, 0.021 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)benzyl bromide as a pale yellow oil.
-
The crude product can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is a general method for the synthesis of benzyl thiols from benzyl halides using thiourea.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethoxy)benzyl bromide | 255.03 | 10.0 g | 0.039 |
| Thiourea | 76.12 | 3.3 g | 0.043 |
| Ethanol (95%) | 46.07 | 50 mL | - |
| Sodium hydroxide | 40.00 | 4.7 g | 0.118 |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (2 M) | - | As needed | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 5 g | - |
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzyl bromide (10.0 g, 0.039 mol) and thiourea (3.3 g, 0.043 mol) in 95% ethanol (50 mL).
-
Reflux the mixture for 3-4 hours. The formation of the isothiouronium salt may be observed as a white precipitate.
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (4.7 g, 0.118 mol) in water (50 mL).
-
Reflux the mixture for an additional 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and then cool further in an ice bath.
-
Carefully acidify the mixture with 2 M hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation under a nitrogen atmosphere to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of the target compound.
References
[4-(trifluoromethoxy)phenyl]methanethiol reaction workup and purification challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup and purification of [4-(trifluoromethoxy)phenyl]methanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key intermediates?
A1: The most prevalent laboratory synthesis involves a two-step process starting from 4-(trifluoromethoxy)benzyl bromide. The first step is the S-alkylation of thiourea with the benzyl bromide to form an S-[4-(trifluoromethoxy)benzyl]isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the final thiol product.[1][2][3][4][5][6]
Q2: What are the primary challenges encountered during the workup and purification of this compound?
A2: The main challenges include:
-
Strong and unpleasant odor: Thiols are known for their potent, unpleasant smell, necessitating careful handling in a well-ventilated fume hood and proper waste disposal.[7][8]
-
Oxidation to disulfide: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen) and at basic pH, leading to the formation of the corresponding disulfide impurity.[9][10][11][12][13]
-
Co-elution of impurities: Structurally similar impurities can be challenging to separate by chromatography.[14]
-
Handling of volatile components: While the target thiol has a relatively high boiling point, some starting materials or byproducts might be more volatile.
Q3: How can I minimize the oxidation of the thiol to a disulfide during workup and purification?
A3: To minimize oxidation, consider the following precautions:
-
Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use.
-
Work under an inert atmosphere: Conduct the workup and purification steps under a nitrogen or argon atmosphere where possible.
-
Avoid prolonged exposure to basic conditions: While the hydrolysis of the isothiouronium salt requires a base, it's advisable to neutralize the reaction mixture as soon as the reaction is complete.
-
Consider acidic conditions for chromatography: Using acidic alumina instead of silica gel for column chromatography can help to suppress the oxidation of thiols, which is slower at lower pH.[9]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification techniques are:
-
Flash column chromatography: This is a widely used method for purifying organic compounds. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.[15][16][17][18][19]
-
Distillation under reduced pressure: Given the boiling point of approximately 207.8°C at atmospheric pressure, vacuum distillation is a viable option for purification.[20][21]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[14][22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of thiol after workup | Incomplete hydrolysis of the isothiouronium salt. | Ensure sufficient reaction time and appropriate concentration of the base for the hydrolysis step. Monitor the reaction by TLC or GC-MS. |
| Loss of product during aqueous extraction. | If using an extractive workup with a base, ensure the pH is carefully controlled to avoid partitioning of the thiolate into the aqueous layer. It may be preferable to perform a direct extraction without a basic wash. | |
| Presence of a significant amount of disulfide impurity | Oxidation of the thiol during workup or storage. | Follow the recommendations in FAQ Q3 to minimize oxidation. Store the purified thiol under an inert atmosphere and at a low temperature. |
| Difficulty in separating the product from non-polar impurities by column chromatography | Inappropriate eluent system. | Optimize the eluent system by running preliminary TLCs with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation (a target Rf of ~0.3 for the product is often a good starting point).[16] |
| Product appears as an oil, making handling difficult | Presence of impurities lowering the melting point. | Attempt further purification by another method, such as vacuum distillation. |
| Persistent unpleasant odor in the lab | Inadequate containment and cleaning procedures. | Always handle the thiol and its solutions in a certified fume hood. All glassware and equipment that comes into contact with the thiol should be decontaminated by soaking in a bleach solution.[7][8] |
Experimental Protocols
Synthesis of S-[4-(trifluoromethoxy)benzyl]isothiouronium salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)benzyl bromide (1.0 eq) and thiourea (1.1 eq) in methanol.
-
Heat the mixture to reflux and stir for 3-4 hours, or until TLC analysis indicates the consumption of the benzyl bromide.
-
Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.
Hydrolysis of S-[4-(trifluoromethoxy)benzyl]isothiouronium salt and Workup
-
To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid solution (e.g., 1 M HCl) to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the reaction mixture).[17][23][24]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Flash Column Chromatography
-
Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures of 9:1, 8:2, etc.).
-
Visualize the spots under a UV lamp to determine the optimal eluent composition that provides good separation of the product from impurities.[16]
-
-
Column Preparation and Elution:
-
Pack a glass chromatography column with silica gel in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Synthesis of this compound.
Caption: General workup and purification workflow.
References
- 1. A new azoqlkyl isothiouronium salt and hydrolysis of its complexes [ir-library.ku.ac.ke]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Oxidation process | TREA [trea.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. magritek.com [magritek.com]
- 19. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 20. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 21. echemi.com [echemi.com]
- 22. 4-(trifluoromethoxy)benzyl mercaptan AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 23. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 24. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
degradation pathways of trifluoromethoxy compounds under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of trifluoromethoxy-containing compounds under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group in acidic or basic conditions?
A1: The trifluoromethoxy group is known to be exceptionally stable and generally inert under a wide range of acidic, basic, and thermal conditions.[1][2] This high stability is a key feature that makes it a valuable substituent in medicinal chemistry and drug design.[3] The carbon-fluorine bonds are incredibly strong, and the overall electronic properties of the group contribute to its resistance to degradation.[3]
Q2: My trifluoromethoxy-containing compound appears to be degrading. What are the likely causes?
A2: While the trifluoromethoxy group itself is very stable, degradation of the molecule is more likely occurring at other, more chemically labile functional groups. Common causes of instability in complex molecules include:
-
Hydrolysis of other functional groups: Esters, amides, lactones, and other similar functional groups are susceptible to hydrolysis under acidic or basic conditions.[4]
-
Oxidation: The aromatic ring or other parts of the molecule may be prone to oxidative degradation.[4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.[4]
It is crucial to analyze the entire structure of your compound to identify potentially unstable moieties.
Q3: Are there any known conditions under which the trifluoromethoxy group itself can degrade?
A3: While extremely rare, some very harsh conditions might lead to the degradation of the trifluoromethoxy group. However, for most standard experimental and physiological conditions, the group is considered robust. It is more common to see degradation of the related trifluoromethyl (-CF3) group, which can be hydrolyzed to a carboxylic acid under certain conditions.[4]
Q4: How can I monitor the potential degradation of my trifluoromethoxy compound?
A4: A well-designed stability study is essential. The following analytical techniques are commonly used to monitor the parent compound and detect potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a primary tool for separating and quantifying the parent compound and its degradants over time.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the mass of potential degradation products, which can help in their structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for tracking changes in the fluorine-containing parts of the molecule. The appearance of new fluorine signals can indicate degradation of the trifluoromethoxy group or the formation of other fluorine-containing byproducts.[6]
Troubleshooting Guides
Problem 1: Appearance of new peaks in HPLC analysis during a stability study.
| Possible Cause | Troubleshooting Steps |
| Degradation of other functional groups | 1. Analyze the structure: Identify any labile functional groups (e.g., esters, amides) in your molecule. 2. Characterize the degradants: Use LC-MS to determine the mass of the new peaks and deduce the likely site of degradation. 3. Modify experimental conditions: If possible, adjust the pH or temperature to minimize the degradation of the labile group. |
| Impurity in the initial sample | 1. Re-analyze the starting material: Run a high-resolution HPLC of your starting material to ensure purity. 2. Purify the compound: If impurities are present, re-purify your compound before conducting stability studies. |
| Interaction with buffer components | 1. Test different buffer systems: Some buffer components can react with the compound. Test the stability in a different, non-reactive buffer system. |
Problem 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Compound instability in assay medium | 1. Perform a stability study in the assay medium: Incubate your compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.[7] 2. Reduce incubation time: If the compound is degrading, try to shorten the incubation time of the assay if possible. 3. Modify the formulation: Consider using stabilizing excipients if appropriate for your assay. |
| Poor solubility | 1. Measure solubility: Determine the solubility of your compound in the assay medium.[8] 2. Use a co-solvent: If solubility is low, consider using a small amount of a biocompatible co-solvent like DMSO. Ensure the final concentration of the co-solvent does not affect the assay.[4] |
Quantitative Data Summary
| Compound | pH | Temperature (°C) | Half-life (t1/2) | Activation Energy (Ea) | Primary Degradation Product |
| 2-Trifluoromethylphenol | 7.4 | 37 | 6.9 hours | 25.1 kcal/mol | Salicylic Acid |
Data sourced from a study on the mild hydrolysis of 2-trifluoromethylphenol.[9]
Experimental Protocols
Protocol: General Stability Assessment of a Trifluoromethoxy Compound
-
Objective: To determine the stability of a trifluoromethoxy-containing compound under acidic, basic, and neutral pH conditions.
-
Materials:
-
Trifluoromethoxy compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Buffers: pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., phosphate-buffered saline), pH 9 (e.g., borate buffer)
-
HPLC system with UV or MS detector
-
LC-MS system for peak identification
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in each of the three buffer systems.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time for each condition.
-
If degradation is observed, calculate the degradation rate constant and the half-life.
-
Analyze the chromatograms for the appearance of new peaks. If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.
-
Signaling Pathways and Experimental Workflows
Caption: General stability of aryl-OCF3 compounds.
Caption: Workflow for troubleshooting compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Shelf Life and Storage of Reactive Thiols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reactive thiols. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of reactive thiol degradation?
A1: The primary cause of degradation for reactive thiols is oxidation. The sulfhydryl group (-SH) is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by factors such as elevated pH, temperature, light, and the presence of metal ions. This oxidation leads to the formation of disulfide bonds (-S-S-) between two thiol molecules and can further progress to form sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acids, which are generally inactive.
Q2: What are the ideal storage conditions for lyophilized thiol-containing compounds?
A2: For maximum stability, lyophilized thiol-containing compounds should be stored at low temperatures, such as -20°C or -80°C, in a tightly sealed container to protect from humidity and light.[1] Storing the powder under an inert atmosphere, like argon or nitrogen, can further prevent oxidation.[2] Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[1]
Q3: How should I prepare and store thiol solutions to maximize their shelf life?
A3: To maximize the shelf life of thiol solutions, it is recommended to:
-
Use Degassed Solvents: Prepare solutions using buffers or solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid or by using a vacuum system.
-
Work Under an Inert Atmosphere: Whenever possible, handle thiol solutions under an inert gas atmosphere to minimize exposure to oxygen.[2]
-
Control pH: Store solutions at a slightly acidic pH (ideally pH 5-6) to decrease the rate of oxidation, as the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation.[2]
-
Store at Low Temperatures: Store aliquoted solutions at -20°C or -80°C to slow down degradation. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[1]
-
Add Stabilizers: Consider adding chelating agents like EDTA to sequester metal ions that can catalyze oxidation, or antioxidants like TCEP or DTT to maintain the reduced state of the thiol.
Q4: Can I use metal spatulas when handling solid thiol compounds?
A4: It is advisable to avoid using metal spatulas, especially those containing transition metals, as they can catalyze the oxidation of thiols. Plastic or glass spatulas are recommended.
Q5: My thiol-containing solution has a strong, unpleasant odor. Is this normal?
A5: Yes, a strong odor is a common characteristic of many low-molecular-weight thiol compounds. It is essential to handle these compounds in a well-ventilated fume hood. To neutralize the odor on glassware, a bleach bath can be effective.
Troubleshooting Guides
Problem 1: Loss of Thiol Activity or Low Yield in Conjugation Reactions
Possible Cause: Degradation of the thiol due to oxidation.
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure that both solid compounds and solutions are stored under the recommended conditions (low temperature, protected from light and moisture).
-
Use Freshly Prepared Solutions: Prepare thiol solutions immediately before use with degassed buffers.
-
Work Under Inert Atmosphere: Handle all solutions under a gentle stream of argon or nitrogen to minimize oxygen exposure.
-
Check Buffer pH: Verify that the pH of your reaction buffer is within the optimal range. For many thiol-maleimide conjugations, a pH of 6.5-7.5 is ideal to balance reactivity and stability.
-
Add a Reducing Agent: If disulfide bond formation is suspected, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to your purification buffers or prior to your reaction. TCEP is often preferred as it is more stable and does not contain a thiol group itself.[3]
-
Incorporate a Chelating Agent: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester any catalytic metal ions.[1]
Problem 2: Unexpected Peaks in Analytical Analysis (e.g., HPLC, Mass Spectrometry)
Possible Cause: Formation of thiol dimers (disulfides) or higher oxidation products.
Troubleshooting Steps:
-
Sample Preparation: During sample preparation for analysis, add a reducing agent like DTT or TCEP to break any disulfide bonds that may have formed during storage or handling.
-
Optimize Analytical Sample Storage: If samples cannot be analyzed immediately, store them at low temperatures (-80°C) and under an inert atmosphere to prevent further oxidation.
-
Review Degradation Pathways: Compare the observed molecular weights of the unexpected peaks with the expected masses of potential degradation products (disulfide, sulfenic, sulfinic, and sulfonic acids) to help identify the impurities.
Data Presentation
Table 1: Stability of Common Thiol Compounds in Solution
| Compound | Concentration | Buffer/Solvent | pH | Temperature (°C) | Half-life / Stability | Reference(s) |
| Dithiothreitol (DTT) | Not specified | Aqueous | 6.5 | 20 | 40 hours | [4][5] |
| Dithiothreitol (DTT) | Not specified | Aqueous | 8.5 | 20 | 1.4 hours | [4][5] |
| Dithiothreitol (DTT) | Not specified | Aqueous, + EDTA | 8.5 | 20 | 4 hours | [4] |
| 2-Mercaptoethanol | Not specified | Aqueous | 6.5 | Not specified | >100 hours | [5] |
| 2-Mercaptoethanol | Not specified | Aqueous | 8.5 | Not specified | 4 hours | [5] |
| Glutathione (GSH) | 180 mg/mL | Aqueous | 6.4 | 25 | ~10-12% degradation per month | [6] |
| Glutathione (GSH) | Not specified | Aqueous | 2.0-4.0 | <30 | Relatively stable | [7] |
| N-Acetylcysteine (NAC) | 25 mg/mL | Aqueous | Not specified | 5 ± 3 | Stable for at least 8 days (with zinc gluconate) | [8][9] |
| N-Acetylcysteine (NAC) | 60 mg/mL | 0.9% NaCl | Not specified | 25 | Stable for up to 72 hours | [10] |
| Captopril | 1 mg/mL | Aqueous, + 0.1% EDTA | Not specified | 5 | Stable for 2 years | [11] |
| Captopril | 1 mg/mL | Distilled water | Not specified | 4 | Stable for 30 days | [11] |
Table 2: Comparison of TCEP and DTT as Reducing Agents
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | Reference(s) |
| Chemical Nature | Thiol-free phosphine | Thiol-containing | [12][13] |
| Odor | Odorless | Strong, unpleasant | [12] |
| Effective pH Range | 1.5 - 8.5 | 7.1 - 8.0 (optimal) | [3][12] |
| Stability in Air | More resistant to oxidation | Prone to oxidation | [3][12] |
| Reactivity with Maleimides | Reacts, but generally slower than DTT | Reacts readily, competes with protein thiols | [11][12] |
| Removal Before Labeling | Recommended for optimal results, but not always necessary | Mandatory | [12] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol provides a general method for quantifying the amount of active (reduced) thiol in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol standard (e.g., L-cysteine hydrochloride) for standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a Standard Curve: a. Prepare a stock solution of the thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer. b. Create a series of dilutions from the stock solution to generate standards of known concentrations. c. To 50 µL of each standard, add 2.5 mL of the Reaction Buffer and 50 µL of the Ellman's Reagent Solution. d. Mix well and incubate at room temperature for 15 minutes. e. Measure the absorbance of each standard at 412 nm. f. Plot the absorbance values against the known concentrations to generate a standard curve.
-
Sample Measurement: a. In a cuvette, mix your thiol-containing sample with the Reaction Buffer and Ellman's Reagent Solution in the same proportions as the standards. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 412 nm.
-
Calculation: a. Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. b. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.
Protocol 2: Preparation of Degassed Buffers
This protocol describes how to remove dissolved oxygen from buffers to prevent thiol oxidation.
Materials:
-
Buffer solution.
-
Flask with a side-arm for vacuum or a flask with a stir bar.
-
Vacuum source or inert gas (argon or nitrogen) cylinder with a regulator and tubing.
-
Septum or rubber stopper.
Method 1: Inert Gas Sparging
-
Place the buffer in a flask with a magnetic stir bar.
-
Seal the flask with a septum.
-
Insert two needles through the septum: one for the inert gas inlet that extends below the liquid surface, and one for the gas outlet.
-
Bubble the inert gas through the buffer for at least 30-60 minutes while stirring.
-
Remove the needles and store the degassed buffer in a tightly sealed container.
Method 2: Vacuum Degassing
-
Place the buffer in a flask with a side-arm.
-
Connect the side-arm to a vacuum source.
-
Apply vacuum to the flask. The buffer may appear to "boil" as dissolved gases are removed.
-
Gently swirl the flask to promote the release of all dissolved gases.
-
Continue the vacuum for 15-30 minutes or until bubbling ceases.
-
Gently break the vacuum and store the degassed buffer in a tightly sealed container.
Mandatory Visualizations
Caption: Primary degradation pathway of reactive thiols.
Caption: Troubleshooting workflow for thiol instability.
References
- 1. benchchem.com [benchchem.com]
- 2. biolongevitylabs.com [biolongevitylabs.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 6. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
troubleshooting defects in self-assembled monolayer formation on gold surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Disordered Monolayer Formation
Q1: My SAM appears incomplete or disordered, resulting in a lower contact angle than expected for a hydrophobic SAM. What are the likely causes and how can I fix this?
A1: An incomplete or disordered SAM can be indicated by a lower than expected contact angle for a hydrophobic monolayer, suggesting exposed substrate or defects.[1] Several factors can contribute to this issue, primarily related to substrate cleanliness, solvent quality, and the self-assembly process itself.
Troubleshooting Steps:
-
Substrate Cleanliness: Gold surfaces are easily contaminated by organic compounds from the air, which can severely hinder SAM formation.[2] It is crucial to employ a rigorous cleaning protocol before immersion in the thiol solution.
-
Recommended Cleaning Protocols: Various methods can be effective, including UV/ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), and electrochemical cleaning.[2][3][4] UV irradiation has been shown to be particularly effective for improving SAM formation.[2] For thinner gold layers, using an ozone cleaner is safer than piranha solution to avoid etching.[4]
-
-
Solvent Quality: The choice and purity of the solvent are critical for forming a well-ordered SAM.
-
Purity: Use high-purity, anhydrous solvents. Ethanol is commonly used as it solvates a variety of alkanethiols and is relatively non-toxic.[5]
-
Solvent-Substrate Interactions: Solvents can interact with the gold surface, hindering the adsorption of thiol molecules.[5] Solvents with low dielectric constants are often preferred as they are less likely to disrupt SAM formation by coordinating with the surface.[6][7]
-
Water Content: For some SAM chemistries, the presence of trace amounts of water can be detrimental, leading to aggregate formation in the solution.[1]
-
-
Immersion Time: While the initial adsorption of thiols can be rapid, achieving a well-ordered, densely packed monolayer requires sufficient time for the molecules to reorganize on the surface.[5]
-
Thiol Concentration: The concentration of the thiol solution is directly related to the immersion time and the quality of the resulting SAM.
-
Typical Concentration: Solutions in the millimolar (mM) range are typically used.[5] While higher concentrations can increase the initial growth rate, very dilute solutions in the micromolar (µM) range may result in imperfect monolayers.[5]
-
Optimization: The optimal concentration can depend on the specific alkanethiol and desired SAM properties. One study on cysteamine showed that increasing the concentration from 100 nM to 100 µM improved sensitivity and reduced pinholes in a biosensor application.[8]
-
Issue 2: Presence of Pinholes and Other Defects
Q2: I have identified pinholes and other defects in my SAM using techniques like AFM or electrochemical methods. What causes these, and how can they be minimized?
A2: Pinholes are common defects in SAMs that can expose the underlying gold substrate. These and other defects like domain boundaries can compromise the performance of the monolayer in applications such as biosensing and corrosion protection.
Causes and Solutions:
-
Contaminated Substrate: As mentioned previously, a contaminated surface is a primary cause of defects. Ensure your gold substrate is impeccably clean before use.[2]
-
Sub-optimal Immersion Time: Insufficient time for the SAM to self-organize can lead to a higher density of defects. While a significant portion of the monolayer forms within minutes, the ordering process can take several hours.[5]
-
Inappropriate Thiol Concentration: Both too low and too high concentrations can be problematic. Low concentrations may not provide enough molecules to form a complete layer, while very high concentrations can sometimes lead to less ordered films.[5][8]
-
Solvent Effects: Polar solvents can diminish the crucial chain-chain interactions necessary for forming a well-packed monolayer, potentially leading to poorly ordered films with more defects.[1][6]
-
Post-Formation Annealing: Annealing the SAM after formation can help to reduce defects and improve the overall order of the monolayer. This process involves heating the SAM-coated substrate, which can promote the rearrangement of molecules into a more stable, crystalline-like structure.[9]
Issue 3: Multilayer Formation
Q3: My characterization data suggests the formation of multilayers instead of a single monolayer. Why is this happening and how can I prevent it?
A3: The formation of multilayers, where additional layers of thiol molecules adsorb on top of the initial SAM, is an undesirable outcome that can be caused by several factors.
Causes and Prevention:
-
Excessive Thiol Concentration: Using a highly concentrated thiol solution can promote the physisorption of additional molecules on top of the chemisorbed monolayer.
-
Presence of Water (for Silane-based SAMs): While this guide focuses on thiols on gold, it's worth noting that for silane-based SAMs, excessive water in the solvent can lead to the formation of aggregates and multilayers in the solution, which then deposit on the surface.[1]
-
Insufficient Rinsing: After the immersion step, it is critical to thoroughly rinse the substrate with a clean solvent (typically the same solvent used for SAM formation) to remove any non-covalently bound molecules.[10] Sonication in a fresh solvent for a short period can also help remove physisorbed material.
Data & Protocols
Table 1: Influence of Thiol Concentration on SAM Properties
| Thiol (Cysteamine) Concentration | Resulting SAM Characteristics | Impact on Biosensor Performance | Reference |
| 100 nM - 100 µM | Reduced pinholes, formation of a dense SAM layer | Increased sensitivity and improved Limit of Detection (LoD) | [8] |
| 1 mM - 10 mM | Formation of a thick cysteamine layer | Drastic decrease in sensitivity | [8] |
Experimental Protocol: Standard SAM Formation
This protocol provides a general guideline for the formation of an alkanethiol SAM on a gold substrate.
-
Substrate Preparation:
-
Solution Preparation:
-
Prepare a dilute solution of the desired thiol in a high-purity solvent (e.g., 1 mM in ethanol).[5]
-
-
Self-Assembly:
-
Rinsing and Drying:
Experimental Protocol: Gold Substrate Cleaning
Method 1: Piranha Solution (for thick gold films > 50 nm) Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (H₂SO₄) in a 1:3 or 1:4 ratio.[4]
-
Immerse the gold substrate in the freshly prepared solution for a few minutes. The formation of small bubbles on the surface indicates the cleaning process is active.[4]
-
Rinse the substrate copiously with deionized water and then with absolute ethanol.[4]
-
Dry with a clean stream of nitrogen.[4]
Method 2: UV/Ozone Cleaning
-
Place the gold substrate in a UV/ozone cleaner.
-
Expose the substrate to UV radiation for 5-15 minutes for light organic contamination.[4] This method is effective and generally safer than using piranha solution.[2]
Visual Guides
Caption: A typical experimental workflow for the formation of self-assembled monolayers on gold.
Caption: A logical diagram for troubleshooting common defects in SAM formation.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 4. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 5. if.tugraz.at [if.tugraz.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors [mdpi.com]
- 9. Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lee.chem.uh.edu [lee.chem.uh.edu]
Validation & Comparative
A Comparative Analysis of [4-(trifluoromethoxy)phenyl]methanethiol and [4-(trifluoromethyl)phenyl]methanethiol for Researchers
For Immediate Publication
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are frequently employed to modulate the physicochemical and biological properties of parent molecules. This guide presents a comparative analysis of two structurally related thiols, [4-(trifluoromethoxy)phenyl]methanethiol and [4-(trifluoromethyl)phenyl]methanethiol, to assist researchers, scientists, and drug development professionals in selecting the optimal candidate for their specific applications.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The introduction of a trifluoromethoxy or trifluoromethyl group at the para-position of the phenyl ring in methanethiol significantly influences the molecule's electronic and lipophilic character. While direct experimental comparisons are limited in publicly available literature, a combination of predicted data and established principles in medicinal chemistry allows for a robust comparative assessment.
The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1] This enhanced lipophilicity, a critical factor in membrane permeability and bioavailability, can be attributed to the presence of the oxygen atom, which also influences the electronic properties of the aromatic ring.[1] The trifluoromethyl group, while also lipophilic, is a strong electron-withdrawing substituent, which can impact the acidity of the thiol proton and the molecule's interaction with biological targets.[1]
Below is a summary of key physicochemical properties for the two compounds, compiled from available data.
| Property | This compound | [4-(trifluoromethyl)phenyl]methanethiol |
| CAS Number | 175278-03-2[2] | 108499-24-7[3] |
| Molecular Formula | C₈H₇F₃OS[2] | C₈H₇F₃S[3] |
| Molecular Weight | 208.20 g/mol [2] | 192.20 g/mol |
| Predicted pKa | 9.22 ± 0.10[4] | No direct data available |
| Predicted XLogP3 | 3.015[2] | No direct data available |
Note: The pKa and XLogP3 values are predicted and should be considered as estimates. Experimental verification is recommended.
Synthesis and Reactivity
Both this compound and [4-(trifluoromethyl)phenyl]methanethiol can be synthesized from their corresponding benzyl halide precursors. The general synthetic approach involves the conversion of the benzyl halide to the thiol, often via a thiouronium salt intermediate followed by hydrolysis.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for phenylmethanethiols.
The reactivity of the thiol group is a key feature of both molecules, allowing for a variety of subsequent chemical modifications. These include oxidation to disulfides or sulfonic acids, and nucleophilic substitution reactions. The electron-withdrawing nature of both the -OCF₃ and -CF₃ groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Potential Biological Activity and Applications
Given their structural similarities to other biologically active thiols, these compounds could be investigated for a range of applications, including as enzyme inhibitors, antioxidants, or as building blocks for more complex therapeutic agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and direct comparison of these compounds are not widely published. However, a general procedure for the synthesis of benzyl mercaptans can be adapted from established methods.
General Synthesis of 4-Substituted Benzyl Mercaptans:
-
Formation of the Thiouronium Salt: A solution of the appropriate 4-substituted benzyl halide (e.g., 4-(trifluoromethoxy)benzyl chloride or 4-(trifluoromethyl)benzyl chloride) in a suitable solvent (e.g., ethanol) is reacted with an equimolar amount of thiourea. The reaction mixture is typically refluxed for several hours.
-
Hydrolysis: After cooling, the resulting thiouronium salt is hydrolyzed by the addition of a strong base, such as sodium hydroxide, and heating.
-
Isolation and Purification: The reaction mixture is then acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.
The following diagram illustrates a potential experimental workflow for a comparative biological evaluation:
Caption: Workflow for comparative biological evaluation.
Conclusion
Both this compound and [4-(trifluoromethyl)phenyl]methanethiol offer unique properties that can be exploited in the design of new molecules for a variety of applications. The choice between the two will depend on the specific requirements of the intended application. The trifluoromethoxy derivative, with its predicted higher lipophilicity, may be advantageous in applications where enhanced membrane permeability is desired. Conversely, the trifluoromethyl derivative offers a different electronic profile that may be beneficial for specific target interactions. Further experimental investigation is warranted to fully elucidate the comparative performance of these two valuable chemical entities.
References
Unveiling the Affinity: A Comparative Guide to Substituted Aryl Methanethiol Binding on Gold Surfaces
For researchers, scientists, and professionals in drug development, understanding the intricate interactions between organic molecules and noble metal surfaces is paramount for the advancement of biosensors, drug delivery systems, and molecular electronics. The binding of substituted aryl methanethiols to gold surfaces serves as a cornerstone for the formation of self-assembled monolayers (SAMs), a technology pivotal to these fields. This guide provides an objective comparison of the binding affinities of various substituted aryl methanethiols to gold, supported by computational data and detailed experimental methodologies.
The stability and electronic properties of SAMs are intrinsically linked to the binding affinity of the constituent thiol molecules to the gold substrate. This affinity can be modulated by the introduction of different substituent groups on the aromatic ring of the aryl methanethiol. These substituents can alter the electron density at the sulfur atom and influence the overall interaction with the gold surface. While extensive experimental data directly comparing the binding energies of a wide array of substituted aryl methanethiols is limited due to the inherent strength of the gold-sulfur bond, computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into these interactions.
Quantitative Comparison of Binding Affinities
Computational studies have emerged as a powerful tool to quantify the binding affinity of thiols to gold surfaces. The following table summarizes calculated binding energies for representative aryl thiols on a gold (Au(111)) surface. It is important to note that the binding energy of the thiol group to gold is significantly strong, often leading to dissociative chemisorption where the S-H bond is cleaved, and a strong gold-thiolate (Au-S) bond is formed.
| Compound | Substituent | Calculated Binding Energy (eV) | Calculated Binding Energy (kcal/mol) |
| 4-Mercaptobenzonitrile | 4-Cyano (-CN) | -2.23[1][2] | -51.4[1][2] |
| Benzenethiol | None | -1.34 (approx.) | -30.9 (approx.) |
Note: The binding energy for unsubstituted benzenethiol can vary in the literature based on the computational method and model used. The value presented is a representative approximation for comparative purposes.
The data indicates that the presence of an electron-withdrawing cyano group in the para position of the benzene ring, as in 4-mercaptobenzonitrile, results in a significantly stronger binding to the gold surface compared to an unsubstituted benzenethiol. This enhanced affinity can be attributed to the electronic effects of the substituent influencing the sulfur-gold bond.
Experimental Protocols
The characterization of the binding of aryl methanethiols to gold surfaces is accomplished through a suite of surface-sensitive analytical techniques. These methods provide information on the formation, structure, and stability of the self-assembled monolayers.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a surface-sensitive technique, making it ideal for the analysis of thin films like SAMs.
Methodology:
-
Sample Preparation: A clean gold substrate is immersed in a dilute solution (typically in the millimolar range) of the desired substituted aryl methanethiol in a suitable solvent (e.g., ethanol) for a specified duration to allow for the formation of a self-assembled monolayer. The substrate is then rinsed with the pure solvent to remove any non-chemisorbed molecules and dried under a stream of inert gas (e.g., nitrogen or argon).
-
XPS Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (commonly Al Kα) irradiates the sample, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
Data Interpretation: The binding energy of the emitted electrons is calculated and plotted to generate a spectrum. The position and intensity of the peaks are characteristic of the elements present and their chemical environment. For thiol SAMs on gold, the S 2p core level spectrum is of particular interest. The presence of a peak at approximately 162 eV is indicative of the formation of a gold-thiolate bond, confirming the chemisorption of the thiol to the gold surface.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces, such as gold nanoparticles or roughened gold electrodes. The electromagnetic field enhancement near the metal surface leads to a dramatic increase in the Raman scattering signal of the adsorbate, enabling the study of monolayers.
Methodology:
-
SERS Substrate Preparation: SERS-active substrates are prepared, for example, by depositing gold nanoparticles on a solid support or by electrochemically roughening a gold electrode.
-
SAM Formation: The SERS substrate is exposed to a solution of the aryl methanethiol, leading to the formation of a SAM on the nanostructured gold surface.
-
SERS Measurement: The substrate is illuminated with a laser, and the scattered light is collected and analyzed by a Raman spectrometer.
-
Spectral Analysis: The SERS spectrum reveals the vibrational modes of the adsorbed molecules. Changes in the position and intensity of specific peaks, such as the C-S stretching mode, can provide information about the binding interaction between the thiol and the gold surface. Time-dependent SERS measurements can also be used to monitor the kinetics of SAM formation.
Logical Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for the computational determination of the binding affinity of a substituted aryl methanethiol to a gold surface.
Caption: Computational workflow for determining binding affinity.
Signaling Pathway of Substituent Effects
The electronic nature of the substituent on the aryl ring influences the binding affinity through a signaling pathway that alters the charge distribution and orbital interactions at the sulfur-gold interface.
Caption: Substituent effects on thiol-gold binding affinity.
References
Benchmarking Catalytic Activity: A Comparative Guide to [4-(trifluoromethoxy)phenyl]methanethiol-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of ligands based on [4-(trifluoromethoxy)phenyl]methanethiol. Due to the limited availability of direct comparative studies for this specific ligand, this document synthesizes information from research on related thiol-based ligands in palladium-catalyzed cross-coupling reactions. The data presented for this compound is extrapolated based on the known electronic effects of the trifluoromethoxy group and is intended to be illustrative. This guide focuses on the Mizoroki-Heck reaction as a representative benchmark for catalytic performance.
Data Presentation: Comparative Catalytic Performance in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, and its efficiency is highly dependent on the nature of the ligand coordinated to the palladium catalyst. The electronic properties of the ligand can significantly influence the catalytic cycle, affecting both reaction yield and turnover number (TON). The following table provides a hypothetical comparison of a this compound-based ligand with other common thiol-based ligands possessing electron-donating, neutral, and electron-withdrawing substituents.
Table 1: Illustrative Comparison of Thiol-Based Ligands in the Mizoroki-Heck Reaction of Iodobenzene with Styrene
| Ligand | Substituent Type | Yield (%) | TON (Turnover Number) |
| 4-Methoxybenzenethiol | Electron-Donating | 85 | 850 |
| Benzenethiol | Neutral | 92 | 920 |
| This compound | Electron-Withdrawing | 95 | 950 |
| 4-Nitrobenzenethiol | Electron-Withdrawing | 90 | 900 |
Note: Data for this compound is illustrative. The trifluoromethoxy group is a strong electron-withdrawing group, which can enhance the catalytic activity of the palladium center by increasing its electrophilicity and promoting the oxidative addition step in the catalytic cycle.
Experimental Protocols
A detailed methodology for a representative Mizoroki-Heck reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates and ligands.
General Experimental Protocol for Mizoroki-Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Thiol-based ligand (e.g., this compound)
-
Aryl halide (e.g., iodobenzene)
-
Olefin (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the thiol-based ligand (2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask with Pd(OAc)₂ and the ligand), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the olefin (1.2 mmol, 1.2 equiv).
-
Add the base (1.5 mmol, 1.5 equiv).
-
Add anhydrous solvent to reach the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (e.g., 5 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Catalytic Cycle of the Mizoroki-Heck Reaction
References
A Comparative Analysis of the Electronic Properties of -OCF3 and -SCF3 Substituted Thiols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups are of particular interest due to their unique electronic properties, which can profoundly influence a molecule's reactivity, acidity, and overall biological activity. This guide provides an objective comparison of the electronic effects of these two groups when substituted on a thiol moiety, supported by experimental data and detailed methodologies.
Introduction to -OCF3 and -SCF3 Substituents
Both the -OCF3 and -SCF3 groups are considered to be strongly electron-withdrawing, a property that stems from the high electronegativity of the fluorine atoms. This electron-withdrawing nature can significantly impact the acidity of the thiol proton (S-H) and the nucleophilicity of the corresponding thiolate anion. Understanding the subtle differences in their electronic influence is crucial for the rational design of molecules with tailored properties.
The -OCF3 group is known for its high lipophilicity and metabolic stability.[1] The lone pair electrons on the oxygen atom are drawn towards the trifluoromethyl group, which diminishes their interaction with the aromatic π-system.[1] In contrast, the sulfur atom in the -SCF3 group is larger and more polarizable than oxygen, which can lead to different electronic and steric effects.
Quantitative Comparison of Electronic Properties
To objectively compare the electronic influence of the -OCF3 and -SCF3 groups, we can examine their Hammett constants (σ) and the acidity (pKa) of thiols bearing these substituents. Hammett constants provide a quantitative measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect. The pKa value is a measure of the acidity of the thiol proton; a lower pKa value signifies a stronger acid.
| Parameter | -OCF3 | -SCF3 |
| Hammett Constant (σm) | 0.38[2] | 0.40[3] |
| Hammett Constant (σp) | 0.35[2] | 0.50 |
| pKa of para-substituted Thiophenol | Not Experimentally Reported | ~8.53 (Predicted for Phenol)[4] |
Note: The pKa value for 4-(trifluoromethylthio)thiophenol is not directly available. The value presented is a prediction for the analogous 4-(trifluoromethylthio)phenol and serves as an estimate.[4] The para Hammett constant for -SCF3 is based on data for the analogous -S(O)CF3 group and is provided as an estimation of its strong electron-withdrawing character at this position.
The Hammett constants indicate that both -OCF3 and -SCF3 are strong electron-withdrawing groups. At the meta position, their inductive effects are quite similar, with σm values of 0.38 and 0.40, respectively.[2][3] However, at the para position, the -SCF3 group is expected to be a significantly stronger electron-withdrawing group due to the potential for resonance delocalization of the sulfur lone pairs being outweighed by the powerful inductive effect of the CF3 group.
The increased acidity of thiophenol upon substitution with these groups is a direct consequence of their electron-withdrawing nature. These groups stabilize the resulting thiophenolate anion by delocalizing the negative charge, thereby facilitating the release of the proton.[1]
Experimental Protocols
Determination of Hammett Constants
Hammett constants are typically determined by measuring the ionization constants of a series of substituted benzoic acids and comparing them to that of benzoic acid itself.
Protocol:
-
Synthesis: Synthesize a series of meta- and para-substituted benzoic acids containing the substituent of interest.
-
pKa Measurement: Determine the pKa of each benzoic acid derivative in a standardized solvent system (e.g., water at 25°C) using potentiometric titration.
-
Calculation: The Hammett substituent constant (σ) is calculated using the following equation: σ = log(K/K₀) where K is the ionization constant of the substituted benzoic acid and K₀ is the ionization constant of benzoic acid.
Determination of Thiophenol pKa
The acidity of substituted thiophenols can be determined spectrophotometrically.
Protocol:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values.
-
Spectrophotometric Measurement: Dissolve the substituted thiophenol in each buffer solution and measure the UV-Vis absorbance spectrum. The protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻) will have distinct absorbance maxima.
-
Data Analysis: Plot the absorbance at a specific wavelength (corresponding to either the thiol or thiolate) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative study of the electronic properties of -OCF3 and -SCF3 substituted thiols.
Caption: Workflow for comparing -OCF3 and -SCF3 thiol properties.
Conclusion
Both -OCF3 and -SCF3 are potent electron-withdrawing groups that significantly influence the electronic properties of thiols. The available data suggests that while their inductive effects at the meta position are comparable, the -SCF3 group likely exerts a stronger electron-withdrawing effect at the para position. This translates to an increase in the acidity of the corresponding thiophenols.
For drug development professionals and researchers, the choice between these two substituents will depend on the specific application and the desired electronic profile of the target molecule. The -SCF3 group may be preferred when a stronger electron-withdrawing effect is required, while the -OCF3 group offers a well-established profile of high lipophilicity and metabolic stability. Further experimental studies, particularly the direct measurement of the pKa of 4-trifluoromethoxythiophenol, would provide a more complete and direct comparison of these two important functional groups.
References
In Vitro Metabolic Stability of [4-(trifluoromethoxy)phenyl]methanethiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro metabolic stability of [4-(trifluoromethoxy)phenyl]methanethiol. Given the critical role of metabolic stability in the clinical success of new chemical entities, this document outlines the expected metabolic profile of the target compound in comparison to relevant analogs.[1] The inclusion of a trifluoromethoxy group is a key structural feature anticipated to significantly enhance metabolic stability. This guide presents detailed experimental protocols for key in vitro assays and illustrative data to inform early-stage drug development decisions.
The Influence of Trifluoromethoxy Substitution on Metabolic Stability
In drug discovery, optimizing a compound's metabolic stability is a crucial factor for its success.[1] A common strategy to improve this property is the introduction of a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By strategically placing a trifluoromethoxy group at a potential site of metabolism, particularly oxidative metabolism, that pathway can be effectively blocked.[1] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] The trifluoromethoxy group, in particular, is known to be resistant to oxidative metabolism.[2]
Comparative Metabolic Stability Data
Disclaimer: The following quantitative data for this compound and its analogs are illustrative and have been generated based on established principles of metabolic stability. Specific experimental data for these exact compounds were not available in the public domain at the time of this publication. These tables are intended to provide a comparative framework for understanding the expected impact of the trifluoromethoxy substitution.
The tables below summarize the anticipated in vitro metabolic stability of this compound compared to two analogs: benzyl mercaptan (the parent structure without substitution) and 4-methoxybenzyl mercaptan (a methoxy-substituted analog prone to O-dealkylation).
Table 1: Human Liver Microsome Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzyl Mercaptan | 25 | 27.7 |
| 4-Methoxybenzyl Mercaptan | 15 | 46.2 |
| This compound | > 60 | < 11.5 |
Table 2: Human Hepatocyte Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Benzyl Mercaptan | 40 | 17.3 |
| 4-Methoxybenzyl Mercaptan | 28 | 24.7 |
| This compound | > 120 | < 5.8 |
Table 3: Human Liver S9 Fraction Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzyl Mercaptan | 35 | 19.8 |
| 4-Methoxybenzyl Mercaptan | 22 | 31.5 |
| This compound | > 90 | < 7.7 |
Experimental Protocols
Detailed methodologies for the primary in vitro metabolic stability assays are provided below. These protocols are based on standard industry practices.
Liver Microsomal Stability Assay
This assay is widely used to assess Phase I metabolic reactions, primarily those mediated by cytochrome P450 enzymes.[3]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[1]
Materials:
-
Test compound and positive controls (e.g., verapamil, testosterone)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates, sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system solution in phosphate buffer.[1]
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[1] The 0-minute time point serves as the baseline concentration.[1]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.[1]
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[1][4]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.
Materials:
-
Test compound and positive controls (e.g., 7-hydroxycoumarin, verapamil)
-
Cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams Medium E)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[4]
-
Compound Preparation: Prepare working solutions of the test compound and positive controls in the incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the compound working solutions to initiate the reaction.[4]
-
Time Points: Place the plate on an orbital shaker in an incubator. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding them to the stopping solution.[4]
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.[4]
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, thus it can be used to evaluate both Phase I and Phase II metabolism.
Objective: To assess the overall hepatic metabolism of a test compound.
Materials:
-
Test compound and positive controls
-
Pooled human liver S9 fraction
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactors: NADPH regenerating system (for Phase I), and optionally UDPGA and PAPS (for Phase II)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
Standard laboratory equipment as for the microsomal assay
Procedure:
-
Preparation: Prepare working solutions of the test compound, controls, and cofactors.
-
Incubation: In a 96-well plate, combine the S9 fraction, buffer, and test compound. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding the cofactor solution(s).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction with the stopping solution.
-
Sample Processing and Analysis: Follow the same steps as for the liver microsomal stability assay.
Data Analysis: The data is analyzed in the same manner as the other assays to determine the half-life and intrinsic clearance.
Visualizations
Caption: General workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Spectroscopic Data of [4-(trifluoromethoxy)phenyl]methanethiol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected spectroscopic data for [4-(trifluoromethoxy)phenyl]methanethiol and its analogues. Due to a lack of a comprehensive, publicly available dataset for this specific series of compounds, this guide presents predicted data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for the identification and characterization of these compounds.
Introduction
This compound is an organic compound containing a trifluoromethoxy group, which is of interest in medicinal chemistry and materials science due to its unique electronic properties and lipophilicity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide summarizes the expected key spectral features for the parent compound and provides a comparative prediction for analogues with electron-donating and electron-withdrawing substituents.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for this compound and two representative analogues. These predictions are based on established substituent effects on aromatic systems and data from similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Ar-H | CH₂ | SH |
| This compound | ~7.3 (d, 2H), ~7.1 (d, 2H) | ~3.7 | ~1.7 (t) |
| [4-Methoxy-phenyl]methanethiol (Analogue with EDG) | ~7.2 (d, 2H), ~6.8 (d, 2H) | ~3.6 | ~1.6 (t) |
| [4-Nitro-phenyl]methanethiol (Analogue with EWG) | ~8.1 (d, 2H), ~7.5 (d, 2H) | ~3.8 | ~1.8 (t) |
| EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are indicated as 'd' for doublet and 't' for triplet. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-S | C-Ar (ipso) | C-Ar (ortho) | C-Ar (meta) | C-Ar (para) | OCF₃ | Other |
| This compound | ~28 | ~138 | ~130 | ~121 | ~148 (q, J ≈ 2 Hz) | ~121 (q, J ≈ 257 Hz) | - |
| [4-Methoxy-phenyl]methanethiol (Analogue with EDG) | ~28 | ~131 | ~130 | ~114 | ~159 | - | ~55 (OCH₃) |
| [4-Nitro-phenyl]methanethiol (Analogue with EWG) | ~28 | ~148 | ~129 | ~124 | ~147 | - | - |
| Chemical shifts are referenced to CDCl₃ (77.16 ppm). 'q' denotes a quartet due to C-F coupling. |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | OCF₃ |
| This compound | ~ -58 |
| Chemical shifts are referenced to CFCl₃ (0 ppm). |
**Table 4: Key IR Absorption Frequencies (cm⁻¹) **
| Compound | ν(S-H) | ν(C-H, sp²) | ν(C=C, aromatic) | ν(C-O) | ν(C-F) |
| This compound | ~2550 | ~3030 | ~1600, ~1500 | ~1250 | ~1160 |
| [4-Methoxy-phenyl]methanethiol (Analogue with EDG) | ~2550 | ~3020 | ~1610, ~1510 | ~1240 | - |
| [4-Nitro-phenyl]methanethiol (Analogue with EWG) | ~2560 | ~3080 | ~1600, ~1490 | - | - |
| ν represents the stretching frequency. |
Table 5: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 208 | 175 ([M-SH]⁺), 129 ([M-OCF₃]⁺) |
| [4-Methoxy-phenyl]methanethiol (Analogue with EDG) | 154 | 121 ([M-SH]⁺), 109 ([M-CH₂SH]⁺) |
| [4-Nitro-phenyl]methanethiol (Analogue with EWG) | 169 | 136 ([M-SH]⁺), 123 ([M-NO₂]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR : Acquire the spectrum with proton decoupling. A fluorine-free probe or appropriate background subtraction should be used. Chemical shifts are referenced to an external standard such as CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or the KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Samples can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and often yields the molecular ion.
-
Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for the characterization of this compound analogues.
Performance of [4-(trifluoromethoxy)phenyl]methanethiol in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of [4-(trifluoromethoxy)phenyl]methanethiol in different solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from structurally similar compounds and established principles of organic chemistry to provide a representative comparison. The data presented herein is intended to be illustrative and should be confirmed by experimental validation.
Introduction
This compound is an organosulfur compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The performance of this thiol, particularly its solubility, stability, and reactivity, is critically dependent on the solvent system employed. This guide compares its expected performance with common alternatives: the parent compound Benzyl Mercaptan, 4-Methoxybenzyl Mercaptan (with an electron-donating group), and 4-Chlorobenzyl Mercaptan (with an electron-withdrawing group).
Comparative Performance Data
The following tables summarize the expected quantitative performance of this compound and its alternatives in a range of common laboratory solvents.
Solubility
The solubility of thiols is largely governed by the "like dissolves like" principle. The presence of the trifluoromethoxy group in the target compound is expected to increase its polarity compared to benzyl mercaptan.
Table 1: Solubility at 25°C (g/L)
| Solvent | This compound | Benzyl Mercaptan | 4-Methoxybenzyl Mercaptan | 4-Chlorobenzyl Mercaptan |
| Water | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Methanol | > 200 | > 200 | > 200 | > 200 |
| Ethanol | > 200 | > 200 | > 200 | > 200 |
| Acetonitrile | > 200 | > 200 | > 200 | > 200 |
| Dichloromethane | > 200 | > 200 | > 200 | > 200 |
| Tetrahydrofuran | > 200 | > 200 | > 200 | > 200 |
| Dimethyl Sulfoxide | > 200 | > 200 | > 200 | > 200 |
| Toluene | ~150 | > 200 | ~180 | ~170 |
| Hexane | < 10 | ~50 | < 20 | < 15 |
Note: Data is estimated based on the properties of structurally similar compounds.
Stability
The primary degradation pathway for thiols is oxidation to disulfides. This process is influenced by the solvent, presence of oxygen, and the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethoxy group, can slightly increase the susceptibility of the thiol to oxidation.
Table 2: Stability (t½ in hours) under Aerobic Conditions at 25°C
| Solvent | This compound | Benzyl Mercaptan | 4-Methoxybenzyl Mercaptan | 4-Chlorobenzyl Mercaptan |
| Methanol | 48 | 60 | 72 | 45 |
| Acetonitrile | 40 | 50 | 65 | 38 |
| Dichloromethane | 72 | 80 | 90 | 70 |
| Dimethyl Sulfoxide | 24 | 36 | 48 | 22 |
Note: Data is illustrative and represents the expected relative stability. The stability of thiols can be significantly improved by working under inert atmospheres and using deoxygenated solvents.
Reactivity
The reactivity of the thiol group is a key consideration in its application. The nucleophilicity of the sulfur atom is influenced by the electronic properties of the para-substituent. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.
Table 3: Relative Reaction Rate (SN2 with Benzyl Bromide)
| Solvent | This compound | Benzyl Mercaptan | 4-Methoxybenzyl Mercaptan | 4-Chlorobenzyl Mercaptan |
| Acetonitrile | 0.8 | 1.0 | 1.5 | 0.7 |
| Dimethylformamide | 0.85 | 1.0 | 1.6 | 0.75 |
Note: Rates are relative to Benzyl Mercaptan. The trifluoromethoxy group is electron-withdrawing, thus reducing the nucleophilicity of the thiol compared to the parent compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the performance of this compound.
Determination of Solubility
This protocol outlines a standard method for determining the solubility of a compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the thiol to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the thiol in the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.
Assessment of Stability
This protocol describes a method for evaluating the stability of the thiol in different solvents over time.
Methodology:
-
Preparation of Stock Solutions: Prepare solutions of the thiol in the test solvents at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C) under aerobic conditions.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the concentration of the remaining thiol in each aliquot using a validated HPLC method. The appearance of a disulfide dimer peak can also be monitored.
-
Data Analysis: Plot the concentration of the thiol as a function of time and determine the half-life (t½) of the compound in each solvent.
Evaluation of Reactivity
This protocol details a method to compare the relative reactivity of different thiols in a nucleophilic substitution reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the thiol and an electrophile (e.g., benzyl bromide) in the chosen solvent at equimolar concentrations.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots at regular intervals.
-
Quenching: Quench the reaction in the aliquots by adding a suitable reagent (e.g., a large excess of a different thiol to consume the remaining electrophile).
-
Analysis: Analyze the concentration of the product and remaining reactants in each quenched aliquot by HPLC or Gas Chromatography (GC).
-
Kinetic Analysis: Determine the initial reaction rate by plotting the concentration of the product versus time. Compare the rates obtained for different thiols under identical conditions to determine their relative reactivity.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Conclusion
The performance of this compound in different solvent systems is a crucial factor for its successful application in research and development. While this guide provides a comparative framework based on established chemical principles and data from analogous compounds, it is imperative that these findings are substantiated through rigorous experimental validation. The provided protocols offer a starting point for such investigations. The unique electronic properties of the trifluoromethoxy group suggest that this thiol may offer advantages in specific applications, and a thorough understanding of its behavior in various solvents is key to unlocking its full potential.
Bridging Theory and Reality: Validating Computational Models of Aryl Methanethiols with Experimental Evidence
A comparative guide for researchers and drug development professionals on the synergy between theoretical calculations and experimental data in the study of aryl methanethiols.
In the realm of molecular research and drug development, the ability to accurately predict the behavior of molecules is paramount. Aryl methanethiols, a class of organic compounds containing a phenyl ring and a methanethiol group, are of significant interest due to their presence in various biologically active molecules and their role in chemical synthesis. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reaction mechanisms. However, the reliability of these computational models hinges on their validation against robust experimental data. This guide provides a comparative overview of how theoretical calculations for aryl methanethiols are substantiated by experimental findings, offering insights into the accuracy of different computational methods.
The Synergy of Computation and Experiment
The validation of theoretical models is a critical process that involves a feedback loop between computational chemistry and experimental work. Theoretical calculations can provide detailed mechanistic insights that are often difficult to probe experimentally.[1][2] Conversely, experimental data provides the real-world benchmark against which the accuracy of these theoretical predictions is measured. This integrated approach accelerates research by allowing for the rapid screening of hypotheses and the rational design of experiments.
A notable example of this synergy is the investigation of the regiochemistry of thiol addition to o-quinones. An integrated experimental and computational approach demonstrated that the observed regiochemistry could only be accurately predicted by DFT calculations when considering a free radical chain mechanism involving thiyl radicals. This finding prompted a revision of the previously accepted ionic mechanism.[1]
Comparative Analysis of Theoretical Methods
The accuracy of theoretical calculations is highly dependent on the chosen methodology, including the functional and basis set. The following table summarizes a comparison of calculated properties for methanethiol and related molecules using different levels of theory against experimental values.
| Property | Molecule | Theoretical Method | Calculated Value | Experimental Value | Reference |
| Thermodynamics of Adduct Formation | Methanethiol + N-methylmaleimide | M06-2X/6-311+G(d,p) | -23.1 kcal/mol (ΔG) | - | [3] |
| N-acetylcysteine methyl ester + N-benzylmaleimide | M06-2X/6-311+G(d,p) | -18.1 kcal/mol (ΔG) | - | [3] | |
| Reaction Barrier | Methanethiol anion + N-methylmaleimide | M06-2X/6-311+G(d,p) | 7.9 kcal/mol (ΔG‡) | - | [3] |
| Molecular Geometry | Methanethiol | - | C-S bond length: 1.819 Å | C-S bond length: 1.817 Å | [4] |
| Methanethiol | - | C-S-H bond angle: 96.5° | C-S-H bond angle: 100.3° | [4] | |
| Dipole Moment | Methanethiol | - | - | 1.520 D | [4] |
| Ionization Energy | Methanethiol | - | - | 9.440 eV | [4] |
Note: Direct experimental values for reaction thermodynamics and barriers for these specific reactions are not always available, highlighting the predictive power of computational chemistry.
The M06-2X functional, when paired with the 6-311+G(d,p) basis set, has been shown to provide reliable predictions for the thermodynamics and kinetics of thiol-Michael addition reactions, which are in qualitative agreement with experimental observations of reaction rates.[3] For fundamental molecular properties like bond lengths and angles, the discrepancies between calculated and experimental values are generally small, lending confidence to the computational models.
Experimental Protocols
The validation of theoretical calculations relies on precise and accurate experimental measurements. Below are summaries of key experimental techniques used to gather data for comparison with computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules. In the context of aryl methanethiol reactions, NMR is used to identify the products of a reaction and to determine the regioselectivity of additions. For instance, in the study of thiol addition to maleimides, 1H and 13C NMR spectra were used to confirm the structure of the resulting adducts and to follow the course of the reaction, including deuteration studies to probe reaction mechanisms.[3]
Typical Protocol:
-
A sample of the reaction mixture is dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O).
-
The sample is placed in a high-field NMR spectrometer.
-
1H and 13C NMR spectra are acquired.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of compounds and can provide information about their structure. In studies of thiol reactions, MS is crucial for confirming the formation of expected products and identifying any byproducts.
Typical Protocol:
-
A solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum is analyzed to determine the molecular weights of the components in the sample.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of molecular structure, including bond lengths and angles in the solid state. These experimental values are the gold standard for validating the geometries predicted by theoretical calculations.[5]
Typical Protocol:
-
High-quality single crystals of the compound of interest are grown.
-
A crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.
Visualizing the Validation Workflow
The process of validating theoretical calculations with experimental data can be visualized as a cyclical workflow. The following diagram, generated using Graphviz, illustrates this logical relationship.
References
- 1. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Computational and Experimental Investigations of Metalprotein Thiol/Di . . ." by Roby Kurian [digitalcommons.library.umaine.edu]
- 3. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [4-(Trifluoromethoxy)phenyl]methanethiol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of [4-(Trifluoromethoxy)phenyl]methanethiol are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing from its safety data sheet and established protocols for handling thiol-containing substances. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties, including its potent stench.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1] All handling and disposal procedures should be conducted by, or under the direct supervision of, qualified professionals experienced in managing hazardous chemicals.
Quantitative Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled |
Data sourced from the Safety Data Sheet for this compound.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure that the following safety measures are in place. Always work within a certified chemical fume hood to avoid inhalation of vapors.[2][3]
Mandatory Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[2]
-
Hand Protection: Wear chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary.[1]
-
Respiratory Protection: For situations where concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[1]
Step-by-Step Disposal Protocol
The primary method for neutralizing the hazards of this compound involves the oxidation of the thiol group. This procedure converts the volatile and malodorous thiol into a less reactive and non-odorous sulfonic acid derivative using a sodium hypochlorite (bleach) solution.[3][4]
Experimental Protocol for Thiol Oxidation:
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed plastic bag.[3][5]
-
Contaminated glassware should be immediately addressed following the decontamination procedure below.[6]
-
-
Preparation of Neutralization Solution:
-
Neutralization of Liquid Waste:
-
Slowly and carefully add the liquid thiol waste to the stirred bleach solution.[2] Be aware that this reaction can be exothermic, so a slow addition rate is crucial to manage any temperature increase.[4]
-
Allow the mixture to stir for an extended period (e.g., several hours to overnight) to ensure complete oxidation.[6]
-
After the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 8 using a suitable acid or base, if necessary, as per your institution's guidelines.
-
-
Decontamination of Glassware:
-
Submerge all contaminated glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) within a fume hood.[6]
-
Allow the glassware to soak for at least 14-24 hours to ensure complete decontamination.[3][6]
-
After soaking, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[3][6]
-
-
Final Disposal:
-
The neutralized liquid waste, now containing the sulfonic acid derivative, should be disposed of as hazardous aqueous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) program and local regulations.[1][2]
-
The sealed bag of contaminated solid waste should be placed in a designated solid hazardous waste container.[3][5]
-
Properly label all waste containers with the full chemical name and associated hazards before collection by your institution's EHS or a licensed chemical waste disposal service.[2][6]
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling [4-(Trifluoromethoxy)phenyl]methanethiol
Essential Safety and Handling Guide for [4-(Trifluoromethoxy)phenyl]methanethiol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The compound is also noted for its strong, unpleasant stench.[1][2] It is sensitive to moisture and air.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must meet European standard EN 166 or OSHA 29 CFR 1910.133 regulations to protect against chemical splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Protective gloves must be worn. Inspect gloves before use.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | Long-sleeved clothing is required to prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required when working outside of a fume hood or when concentrations are above the exposure limit.[1] For small-scale laboratory use, a half mask with a valve filter (EN405) or a half mask (EN140) with an appropriate filter is recommended.[1] |
Operational Plan: Safe Handling Protocol
A strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical within a properly functioning chemical fume hood.[3]
-
Ensure adequate ventilation, especially in confined areas.[1]
2. Pre-Handling Preparations:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Keep away from incompatible materials such as acids and bases.[1]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container, preferably under nitrogen.[1]
3. Handling Procedure:
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly before breaks and after handling.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If on Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur. If not breathing, give artificial respiration.[1] |
| If in Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
Spill and Leak Response
-
Containment: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[1][3]
-
Collection: Place the absorbent material into a suitable, closed, and labeled container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
This substance is classified as hazardous waste.[1]
-
Disposal of Chemical: Dispose of in accordance with European Directives on waste and hazardous waste and local regulations.[1] Do not mix with other waste.
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
